molecular formula C22H26N2O4 B15590216 Gelsempervine A

Gelsempervine A

Cat. No.: B15590216
M. Wt: 382.5 g/mol
InChI Key: CZRUSFCSECMUDS-YIXHJXPBSA-N
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Description

Gelsempervine A is a useful research compound. Its molecular formula is C22H26N2O4 and its molecular weight is 382.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C22H26N2O4

Molecular Weight

382.5 g/mol

IUPAC Name

methyl (15Z)-15-ethylidene-18-(hydroxymethyl)-17-methyl-12-oxo-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraene-18-carboxylate

InChI

InChI=1S/C22H26N2O4/c1-4-13-11-24(2)19-9-15-14-7-5-6-8-17(14)23-20(15)18(26)10-16(13)22(19,12-25)21(27)28-3/h4-8,16,19,23,25H,9-12H2,1-3H3/b13-4+

InChI Key

CZRUSFCSECMUDS-YIXHJXPBSA-N

Origin of Product

United States

Foundational & Exploratory

Elucidation of the Gelsempervine A Biosynthetic Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gelsempervine A, a sarpagan-type monoterpenoid indole (B1671886) alkaloid (MIA) found in the medicinal plant Gelsemium sempervirens, has garnered significant interest due to its complex chemical structure and potential pharmacological activities. The elucidation of its biosynthetic pathway is crucial for understanding its natural production and for enabling metabolic engineering approaches to improve its yield or produce novel derivatives. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthetic pathway, from its primary precursors to the formation of the core alkaloid structure. It details the known enzymatic steps, presents available quantitative data, outlines relevant experimental protocols for pathway elucidation, and visualizes the key processes using logical diagrams. While significant progress has been made in understanding the early stages of MIA biosynthesis, the specific enzymatic transformations leading to this compound remain an active area of research.

Introduction to this compound and Monoterpenoid Indole Alkaloids

Monoterpenoid indole alkaloids (MIAs) are a large and structurally diverse class of plant secondary metabolites, with over 3,000 known compounds. They are synthesized by a wide range of plant species and exhibit a broad spectrum of biological activities, including anticancer, antihypertensive, and antimicrobial properties. The biosynthesis of all MIAs originates from the condensation of tryptamine (B22526), derived from the shikimate pathway, and secologanin (B1681713), a monoterpenoid derived from the mevalonate (B85504) (MVA) or 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.

This compound is a representative MIA produced by Gelsemium sempervirens, a plant with a long history of use in traditional medicine. Its complex, cage-like structure presents a significant challenge for chemical synthesis, making the elucidation of its natural biosynthetic pathway a compelling scientific endeavor. Understanding this pathway will not only provide insights into the intricate enzymatic machinery evolved by plants but also pave the way for biotechnological production platforms for this and related valuable compounds.

The Biosynthetic Pathway to this compound

The biosynthesis of this compound can be divided into two major stages: the formation of the universal MIA precursor, strictosidine (B192452), and the subsequent, lineage-specific transformations that lead to the diverse array of MIA scaffolds, including the sarpagan-type structure of this compound.

Formation of the Central Precursor: Strictosidine

The initial steps of MIA biosynthesis, leading to the formation of strictosidine, are well-conserved across different MIA-producing plant species, including Gelsemium sempervirens.[1][2]

  • Tryptophan Decarboxylase (TDC): The pathway is initiated with the decarboxylation of L-tryptophan to yield tryptamine. This reaction is catalyzed by the enzyme Tryptophan Decarboxylase (TDC). In G. sempervirens, the gene encoding TDC has been identified and its expression has been shown to be localized primarily in the roots of the plant.[1]

  • Geraniol-10-hydroxylase (G10H) and Secologanin Synthase (SLS): Concurrently, the monoterpenoid precursor, secologanin, is synthesized from geranyl diphosphate (B83284) (GPP) through a series of enzymatic reactions. Key enzymes in this pathway include Geraniol-10-hydroxylase (G10H), a cytochrome P450 monooxygenase, and Secologanin Synthase (SLS).

  • Strictosidine Synthase (STR): The crucial condensation reaction between tryptamine and secologanin is catalyzed by Strictosidine Synthase (STR). This enzyme facilitates a Pictet-Spengler reaction to form strictosidine, the universal precursor to all MIAs. The gene for STR has also been identified in G. sempervirens and, like TDC, is predominantly expressed in the roots.[1]

  • Strictosidine β-D-Glucosidase (SGD): Following its synthesis, strictosidine is deglycosylated by Strictosidine β-D-Glucosidase (SGD) to produce the highly reactive strictosidine aglycone. This aglycone is the branch point from which the diverse MIA scaffolds are generated.

The following diagram illustrates the initial steps in the biosynthesis of monoterpenoid indole alkaloids.

MIA_Initial_Pathway Tryptophan Tryptophan TDC TDC Tryptophan->TDC Tryptamine Tryptamine STR STR Tryptamine->STR Geranyl Diphosphate Geranyl Diphosphate MultiStep Multiple Steps Geranyl Diphosphate->MultiStep Secologanin Secologanin Secologanin->STR Strictosidine Strictosidine SGD SGD Strictosidine->SGD Strictosidine Aglycone Strictosidine Aglycone TDC->Tryptamine STR->Strictosidine SGD->Strictosidine Aglycone MultiStep->Secologanin Discovery_Workflow Start Strictosidine Aglycone Transcriptomics Transcriptome Analysis of G. sempervirens Start->Transcriptomics CandidateSelection Candidate Gene Selection (e.g., P450s, Dehydrogenases) Transcriptomics->CandidateSelection HeterologousExpression Heterologous Expression of Candidate Genes CandidateSelection->HeterologousExpression VIGS Virus-Induced Gene Silencing (VIGS) in G. sempervirens CandidateSelection->VIGS EnzymeAssays In Vitro Enzyme Assays with Putative Intermediates HeterologousExpression->EnzymeAssays IntermediateID Identification of Intermediates (LC-MS, NMR) EnzymeAssays->IntermediateID PathwayElucidation Pathway Elucidation IntermediateID->PathwayElucidation MetaboliteProfiling Metabolite Profiling of Silenced Plants VIGS->MetaboliteProfiling MetaboliteProfiling->PathwayElucidation Enzyme_Characterization_Workflow GeneCloning Gene Cloning into Expression Vector HeterologousExpression Heterologous Expression (E. coli or Yeast) GeneCloning->HeterologousExpression ProteinPurification Protein Purification or Microsome Isolation HeterologousExpression->ProteinPurification EnzymeAssay In Vitro Enzyme Assay with Substrate and Cofactors ProteinPurification->EnzymeAssay ProductAnalysis Product Analysis (LC-MS, NMR) EnzymeAssay->ProductAnalysis FunctionalCharacterization Functional Characterization of the Enzyme ProductAnalysis->FunctionalCharacterization

References

Initial Biological Activity Screening of Gelsempervine A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial biological activity screening of Gelsempervine A, a naturally occurring alkaloid derived from plants of the Gelsemium genus. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key pathways and workflows to support further research and drug development efforts.

Quantitative Biological Activity Data

The initial screening of this compound has focused on its cytotoxic potential against various cancer cell lines. The following table summarizes the available quantitative data from these studies.

Biological Activity Cell Line Assay Parameter Value Reference
CytotoxicityA431 (Human squamous epithelioma)MTT AssayEC50> 100 µM--INVALID-LINK--
CytotoxicityH4-II-E-C3 (Rat hepatoma)MTT AssayEC50> 100 µM--INVALID-LINK--

Note: Further studies are required to explore other potential biological activities of this compound, such as analgesic, anxiolytic, and neuroprotective effects, for which quantitative data is not yet available in the public domain.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide. These protocols can serve as a foundation for the design of future studies on this compound.

Cytotoxicity Screening: MTT Assay

Objective: To determine the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • This compound

  • Human squamous epithelioma cell line (A431)

  • Rat hepatoma cell line (H4-II-E-C3)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Culture: A431 and H4-II-E-C3 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 103 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: this compound is dissolved in DMSO to create a stock solution and then serially diluted with culture medium to achieve the desired concentrations. The cells are treated with various concentrations of this compound and incubated for 48 hours. A vehicle control (DMSO) is also included.

  • MTT Assay: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The cell viability is calculated as a percentage of the vehicle-treated control. The EC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Recommended Future Screening Protocols

While quantitative data for other biological activities of this compound is not yet available, the following standard experimental protocols are recommended for its future evaluation.

Analgesic Activity: Hot Plate Test

Objective: To evaluate the central analgesic activity of this compound.

Experimental Workflow:

G cluster_pre Pre-Treatment cluster_post Post-Treatment cluster_analysis Data Analysis animal_prep Animal Acclimatization (e.g., Male Swiss albino mice) baseline Baseline Latency Measurement (Hot plate at 55±0.5°C) animal_prep->baseline treatment Administration of this compound (e.g., intraperitoneal) baseline->treatment measurement Latency Measurement at Time Intervals (e.g., 30, 60, 90 min) treatment->measurement endpoint Endpoint: Paw Licking or Jumping measurement->endpoint comparison Compare Latency of Treated vs. Control Group endpoint->comparison stats Statistical Analysis (e.g., ANOVA) comparison->stats

Caption: Workflow for assessing analgesic activity using the hot plate test.

Anxiolytic Activity: Elevated Plus Maze (EPM) Test

Objective: To assess the anxiolytic-like effects of this compound in rodents.

Experimental Workflow:

G cluster_pre Pre-Treatment cluster_test Testing Phase cluster_analysis Data Analysis animal_prep Animal Acclimatization (e.g., Male Wistar rats) treatment Administration of this compound (e.g., oral gavage) animal_prep->treatment placement Place Animal in Center of EPM treatment->placement recording Record Behavior for 5 min (Video Tracking) placement->recording params Measure: - Time in open/closed arms - Number of entries recording->params comparison Compare Parameters of Treated vs. Control Group params->comparison stats Statistical Analysis (e.g., t-test or ANOVA) comparison->stats

Caption: Workflow for evaluating anxiolytic activity using the EPM test.

Neuroprotective Activity: SH-SY5Y Cell-Based Assay

Objective: To investigate the potential neuroprotective effects of this compound against neurotoxin-induced cell death.

Experimental Workflow:

G cluster_culture Cell Culture cluster_treatment Treatment cluster_assessment Assessment seeding Seed SH-SY5Y cells differentiation Differentiate with Retinoic Acid (optional) seeding->differentiation pretreatment Pre-treat with this compound differentiation->pretreatment toxin Induce Neurotoxicity (e.g., with MPP+ or 6-OHDA) pretreatment->toxin viability Measure Cell Viability (e.g., MTT assay) toxin->viability ros Measure Reactive Oxygen Species (ROS) toxin->ros apoptosis Assess Apoptosis (e.g., Caspase-3 activity) toxin->apoptosis

Caption: Workflow for assessing neuroprotective effects in SH-SY5Y cells.

Signaling Pathways of Interest

Based on the known activities of other Gelsemium alkaloids, the following signaling pathways are of high interest for investigating the mechanism of action of this compound.

Glycine (B1666218) Receptor Signaling

Some Gelsemium alkaloids have been shown to modulate glycine receptors (GlyRs), which are important for inhibitory neurotransmission in the central nervous system.

G cluster_membrane Postsynaptic Membrane GlyR Glycine Receptor (GlyR) Cl_influx Cl- Influx GlyR->Cl_influx Opens Channel Glycine Glycine Glycine->GlyR Binds GelsempervineA This compound GelsempervineA->GlyR Modulates Hyperpolarization Hyperpolarization Cl_influx->Hyperpolarization Inhibition Neuronal Inhibition Hyperpolarization->Inhibition

Caption: Potential modulation of Glycine Receptor signaling by this compound.

This technical guide serves as a starting point for researchers interested in the biological activities of this compound. The provided data and protocols are intended to facilitate the design of new experiments and advance our understanding of this promising natural product.

Physicochemical Properties of Gelsempervine A: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gelsempervine A, an indole (B1671886) alkaloid isolated from the plant Gelsemium elegans, belongs to a class of compounds known for their complex chemical structures and significant biological activities. The physicochemical properties of this compound are fundamental to understanding its pharmacokinetic and pharmacodynamic behavior, which is crucial for its potential development as a therapeutic agent. This technical guide provides a comprehensive overview of the known and predicted physicochemical characteristics of this compound, detailed experimental protocols for their determination, and an exploration of its potential biological signaling pathways.

Core Physicochemical Properties of this compound

While specific experimental data for all physicochemical properties of this compound are not extensively available in the public domain, the following table summarizes its known molecular attributes and provides estimated values for other key parameters based on the characteristics of related Gelsemium alkaloids.

PropertyValueSource/Method
Molecular Formula C₂₂H₂₆N₂O₄Mass Spectrometry
Molecular Weight 382.45 g/mol Mass Spectrometry
Melting Point Not reported-
Boiling Point Not reported-
Aqueous Solubility Predicted to be lowBased on the hydrophobic nature of related alkaloids
pKa Estimated 6.0-8.0Based on the basic nitrogen atoms in the indole structure
LogP Estimated 2.0-4.0Based on the lipophilicity of related alkaloids

Experimental Protocols

Extraction and Isolation of this compound from Gelsemium elegans

A common method for the extraction and purification of alkaloids from Gelsemium elegans involves acid-base extraction followed by chromatographic separation.

Protocol:

  • Extraction: The dried and powdered plant material (e.g., stems and leaves) is percolated with a polar solvent such as ethanol.

  • Acid-Base Extraction: The resulting extract is suspended in an acidic aqueous solution (e.g., 2% H₂SO₄) to protonate the alkaloids, rendering them water-soluble. This solution is then washed with a nonpolar organic solvent (e.g., ethyl acetate) to remove neutral impurities. The aqueous phase is subsequently basified (e.g., with Na₂CO₃ to pH ~10) to deprotonate the alkaloids, making them soluble in organic solvents. The alkaloids are then extracted into a nonpolar organic solvent like chloroform (B151607).

  • Chromatographic Separation: The crude alkaloid extract is subjected to column chromatography on silica (B1680970) gel. A gradient elution system, for example, with a mixture of chloroform and methanol (B129727), is used to separate the different alkaloids.

  • Purification: Further purification of the fractions containing this compound can be achieved using techniques like pH-zone-refining counter-current chromatography or preparative high-performance liquid chromatography (HPLC).

  • Identification: The structure and purity of the isolated this compound are confirmed using spectroscopic methods such as Mass Spectrometry (MS), ¹H Nuclear Magnetic Resonance (NMR), and ¹³C NMR.

Determination of Solubility

The solubility of this compound can be determined using the shake-flask method.

Protocol:

  • An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, phosphate-buffered saline, ethanol).

  • The suspension is shaken at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • The saturated solution is then filtered or centrifuged to remove any undissolved solid.

  • The concentration of this compound in the clear supernatant is quantified using a validated analytical method, such as HPLC with UV detection.

Determination of pKa

The acid dissociation constant (pKa) can be determined by potentiometric titration or UV-metric titration.

Protocol (Potentiometric Titration):

  • A precise amount of this compound is dissolved in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol if solubility is low).

  • The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while the pH is continuously monitored using a calibrated pH meter.

  • A titration curve is generated by plotting the pH versus the volume of titrant added.

  • The pKa value corresponds to the pH at the half-equivalence point of the titration curve.

Determination of Partition Coefficient (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and can be determined by the shake-flask method.

Protocol:

  • A solution of this compound is prepared in one of the two immiscible phases (n-octanol or water).

  • A known volume of this solution is mixed with a known volume of the other phase in a separatory funnel.

  • The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases and then left to stand for the phases to separate completely.

  • The concentration of this compound in both the n-octanol and the aqueous phase is determined using a suitable analytical technique like HPLC-UV.

  • The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Proposed Biological Signaling Pathway

Pharmacological studies on Gelsemium alkaloids, such as gelsemine (B155926) and koumine, suggest that they exert their effects on the central nervous system by modulating inhibitory neurotransmitter receptors.[1][2] It is proposed that these alkaloids act as competitive antagonists at glycine (B1666218) receptors (GlyRs) and γ-aminobutyric acid type A receptors (GABAᴀRs).[1][2] This antagonism disrupts the normal inhibitory signaling in the brain and spinal cord, leading to the observed physiological and toxicological effects.

Gelsemium_Alkaloid_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron NT Inhibitory Neurotransmitter (Glycine/GABA) Receptor Glycine Receptor (GlyR) or GABA-A Receptor (GABAAR) NT->Receptor Binds to orthosteric site Ion_Channel Chloride Ion Channel (Cl-) Receptor->Ion_Channel Opens Hyperpolarization Hyperpolarization (Inhibition of Neuronal Firing) Ion_Channel->Hyperpolarization Influx of Cl- ions Gelsempervine_A This compound Gelsempervine_A->Receptor Competitively blocks binding

Caption: Proposed mechanism of action for this compound.

Logical Workflow for Physicochemical Characterization

The systematic characterization of a novel alkaloid like this compound follows a logical progression from isolation to the determination of its key physicochemical and biological properties.

Physicochemical_Workflow Start Isolation & Purification of this compound Structural_Elucidation Structural Elucidation (MS, NMR) Start->Structural_Elucidation Purity_Assessment Purity Assessment (HPLC) Structural_Elucidation->Purity_Assessment Physicochemical_Tests Physicochemical Property Determination Purity_Assessment->Physicochemical_Tests Biological_Screening Biological Activity Screening Purity_Assessment->Biological_Screening Solubility Solubility Testing Physicochemical_Tests->Solubility pKa pKa Determination Physicochemical_Tests->pKa LogP LogP Determination Physicochemical_Tests->LogP Data_Analysis Data Analysis & Interpretation Solubility->Data_Analysis pKa->Data_Analysis LogP->Data_Analysis Receptor_Binding Receptor Binding Assays (GlyR, GABAAR) Biological_Screening->Receptor_Binding In_Vivo_Studies In Vivo Studies (Animal Models) Biological_Screening->In_Vivo_Studies Receptor_Binding->Data_Analysis In_Vivo_Studies->Data_Analysis

Caption: Workflow for the characterization of this compound.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound. While specific experimental data for this compound is limited, the provided protocols and insights from related Gelsemium alkaloids offer a robust framework for its further investigation. A thorough characterization of its physicochemical profile is a critical step in unlocking the therapeutic potential of this compound and navigating the challenges associated with its development into a viable drug candidate. The proposed mechanism of action involving the modulation of inhibitory neurotransmitter receptors highlights a promising avenue for future pharmacological research.

References

Methodological & Application

Enantioselective Synthesis of Gelsempervine A: A Target of Ongoing Synthetic Endeavor

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of current chemical literature reveals that a completed enantioselective total synthesis of Gelsempervine A has not yet been reported. While the Gelsemium family of alkaloids, known for their intricate molecular architectures and significant biological activities, has attracted considerable attention from the synthetic chemistry community, this compound remains a formidable and thus far elusive target for asymmetric synthesis.

Research efforts have predominantly focused on other structurally related members of the Gelsemium alkaloids, such as (+)-gelsemine and (+)-gelsenicine, for which multiple successful enantioselective total syntheses have been published. These syntheses have showcased a variety of elegant strategies, including organocatalytic Diels-Alder reactions, gold-catalyzed cycloisomerizations, and biomimetic cascades, to construct the characteristic caged frameworks and control stereochemistry.

Notably, academic research in the form of doctoral theses has documented approaches toward the total synthesis of this compound. This indicates that the molecule is an active area of investigation. However, these documents describe synthetic strategies and preliminary studies rather than a finalized, successful total synthesis. The challenges likely lie in the unique substitution patterns and stereochemical intricacies of the this compound structure compared to its more frequently synthesized relatives.

As a result of the absence of a published enantioselective total synthesis, the detailed Application Notes and Protocols requested—including quantitative data, experimental methodologies, and pathway diagrams—cannot be generated at this time. The creation of such a document requires a primary, peer-reviewed scientific publication that provides the necessary validated data and procedures.

For researchers, scientists, and drug development professionals interested in the synthesis of Gelsemium alkaloids, the extensive body of work on the enantioselective synthesis of (+)-gelsemine provides a valuable starting point. The strategies and key transformations developed for gelsemine (B155926) could potentially inform future successful approaches to this compound.

Below is a conceptual workflow diagram illustrating the general stages that would be involved in the development of an enantioselective synthesis for a complex natural product like this compound, from initial planning to the final product.

G cluster_planning Phase 1: Strategy and Design cluster_execution Phase 2: Experimental Execution cluster_completion Phase 3: Completion and Analysis Retrosynthesis Retrosynthetic Analysis of this compound Key_Disconnections Identification of Key Strategic Bonds and Fragments Retrosynthesis->Key_Disconnections Chiral_Source Selection of Chiral Source or Asymmetric Catalyst Key_Disconnections->Chiral_Source Fragment_Synthesis Synthesis of Key Building Blocks Chiral_Source->Fragment_Synthesis Informs Asymmetric_Step Key Enantioselective Transformation Fragment_Synthesis->Asymmetric_Step Fragment_Coupling Assembly of Fragments Asymmetric_Step->Fragment_Coupling Cascade_Reactions Core Structure Formation (e.g., Cyclizations, Rearrangements) Fragment_Coupling->Cascade_Reactions Late_Stage Late-Stage Functionalization Cascade_Reactions->Late_Stage Leads to Final_Product Total Synthesis of This compound Late_Stage->Final_Product Characterization Structural Verification and Enantiopurity Analysis (e.g., NMR, X-ray, HPLC) Final_Product->Characterization

Caption: Conceptual workflow for the enantioselective total synthesis of a complex natural product.

The scientific community awaits the first successful enantioselective total synthesis of this compound, which will undoubtedly be a significant achievement in the field of organic chemistry and will provide the basis for the development of detailed synthetic protocols.

Application Notes and Protocols for the Quantification of Gelsempervine A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gelsempervine A, an indole (B1671886) alkaloid primarily found in the plant genus Gelsemium, has garnered significant interest in pharmacological research due to its potential therapeutic properties. Accurate and reliable quantification of this compound in various matrices, particularly in biological samples, is crucial for pharmacokinetic, toxicokinetic, and metabolism studies. This document provides detailed application notes and protocols for the quantitative analysis of this compound using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Analytical Method: UPLC-MS/MS

UPLC-MS/MS offers high sensitivity, selectivity, and speed, making it the preferred method for the quantification of trace levels of analytes in complex biological matrices. The following method has been validated for the simultaneous determination of this compound and other Gelsemium alkaloids in rat plasma.[1][2][3][4]

Instrumentation and Reagents
  • UPLC System: A Waters ACQUITY UPLC system or equivalent.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: Waters ACQUITY UPLC BEH C18 column (50 mm × 2.1 mm, 1.7 μm).[1][2]

  • Reagents:

    • This compound reference standard (>98% purity)

    • Internal Standard (IS): Strychnine (>98% purity)

    • Methanol (B129727) (LC-MS grade)

    • Acetonitrile (B52724) (LC-MS grade)

    • Formic acid (LC-MS grade)

    • Ultrapure water

Experimental Protocols

Standard and Sample Preparation

1.1. Preparation of Stock and Working Solutions:

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and the internal standard (Strychnine) in methanol to prepare individual stock solutions of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the this compound stock solution with methanol to create working solutions at various concentrations for calibration curves and quality control (QC) samples.

1.2. Sample Preparation (Plasma):

This protocol outlines a protein precipitation method for the extraction of this compound from plasma samples.

  • Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution (e.g., 100 ng/mL Strychnine).

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (95% Water with 0.1% Formic Acid: 5% Methanol).

  • Vortex for 30 seconds and transfer to an autosampler vial for UPLC-MS/MS analysis.

UPLC-MS/MS Analysis

2.1. Chromatographic Conditions:

  • Column: Waters ACQUITY UPLC BEH C18 (50 mm × 2.1 mm, 1.7 μm)[1][2]

  • Mobile Phase:

    • A: Water with 0.1% Formic Acid

    • B: Methanol

  • Gradient Elution:

    Time (min) Flow Rate (mL/min) %A %B
    0.0 0.4 95 5
    1.0 0.4 50 50
    2.5 0.4 5 95
    3.0 0.4 5 95
    3.1 0.4 95 5

    | 5.0 | 0.4 | 95 | 5 |

  • Injection Volume: 2 µL

  • Column Temperature: 40°C

  • Autosampler Temperature: 4°C

2.2. Mass Spectrometric Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • This compound: m/z 291.1 → 232.1

    • Strychnine (IS): m/z 335.2 → 184.2

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 500°C

  • Desolvation Gas Flow: 1000 L/hr

  • Cone Gas Flow: 50 L/hr

Data Presentation: Method Validation Summary

The following table summarizes the quantitative data from the validation of the UPLC-MS/MS method for this compound in rat plasma.[1][2][3][4]

ParameterResult
Linearity Range 0.1 - 200 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 0.1 ng/mL
Precision (RSD%) < 16%
Accuracy 86.9% - 113.2%
Extraction Recovery > 75.8%
Matrix Effect 88.5% - 107.8%

Mandatory Visualizations

Experimental Workflow for this compound Quantification

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing plasma_sample Plasma Sample (100 µL) add_is Add Internal Standard (Strychnine) plasma_sample->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation vortex_1 Vortex protein_precipitation->vortex_1 centrifuge Centrifuge vortex_1->centrifuge supernatant_transfer Transfer Supernatant centrifuge->supernatant_transfer evaporation Evaporate to Dryness supernatant_transfer->evaporation reconstitution Reconstitute in Mobile Phase evaporation->reconstitution injection Inject into UPLC-MS/MS reconstitution->injection chromatography Chromatographic Separation (C18 Column) injection->chromatography detection Mass Spectrometric Detection (MRM Mode) chromatography->detection quantification Quantification (Peak Area Ratio) detection->quantification calibration_curve Calibration Curve quantification->calibration_curve

Caption: Workflow for this compound quantification.

Logical Relationship of Method Validation Parameters

validation_parameters method_validation Analytical Method Validation specificity Specificity/ Selectivity method_validation->specificity linearity Linearity & Range method_validation->linearity accuracy Accuracy method_validation->accuracy precision Precision (Repeatability & Intermediate) method_validation->precision lod Limit of Detection (LOD) method_validation->lod loq Limit of Quantification (LOQ) method_validation->loq robustness Robustness method_validation->robustness stability Stability method_validation->stability linearity->lod linearity->loq accuracy->precision

References

Application Note: High-Throughput Analysis of Gelsempervine A in Biological Matrices using HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and robust HPLC-MS/MS method for the quantitative analysis of Gelsempervine A in biological matrices, such as plasma. The method utilizes a simple protein precipitation step for sample preparation, followed by rapid chromatographic separation on a C18 column and detection by tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for pharmacokinetic studies and other research applications requiring accurate determination of this compound concentrations.

Introduction

This compound is an indole (B1671886) alkaloid found in plants of the Gelsemium genus. Due to its biological activity, there is growing interest in understanding its pharmacokinetic profile and potential therapeutic applications. A reliable and sensitive analytical method is crucial for accurately quantifying this compound in complex biological samples. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) offers high selectivity and sensitivity, making it the ideal platform for this application.[1] This application note provides a detailed protocol for the analysis of this compound, from sample preparation to data acquisition.

Experimental

Sample Preparation

A protein precipitation method is employed for the extraction of this compound from plasma samples.[2] This technique is straightforward, rapid, and effectively removes a majority of proteinaceous matrix components.

Protocol:

  • To 50 µL of plasma sample in a microcentrifuge tube, add 150 µL of acetonitrile.

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean vial for HPLC-MS/MS analysis.

HPLC Conditions

Chromatographic separation is achieved using a reversed-phase C18 column with a gradient elution program.

ParameterValue
Column Waters UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm (or equivalent)[3][4]
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Methanol with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient Program See Table 1

Table 1: HPLC Gradient Program

Time (min)% Mobile Phase A% Mobile Phase B
0.095.05.0
1.05.095.0
2.05.095.0
2.195.05.0
4.095.05.0
Mass Spectrometry Conditions

The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.[3][4] Quantification is achieved using Multiple Reaction Monitoring (MRM).

Note: The MRM transitions and collision energies provided below are representative and should be optimized for the specific instrument being used. The precursor ion is typically the protonated molecule [M+H]⁺. Product ions are determined by fragmentation of the precursor ion in the collision cell.

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temp. 500 °C
Gas Flow Rates Optimized for specific instrument

Table 2: Representative MRM Transitions for this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound321.2184.120025
Internal Std.User DefinedUser Defined200User Defined

Values are hypothetical and require empirical optimization.

Method Validation

A full method validation should be performed according to regulatory guidelines. Key validation parameters include:

  • Linearity: The method should be linear over a defined concentration range (e.g., 0.1 - 200 ng/mL).[3][4]

  • Accuracy and Precision: Intra- and inter-day accuracy and precision should be within acceptable limits (typically ±15%, and ±20% at the LLOQ).[3][4]

  • Matrix Effect: The effect of the biological matrix on ionization efficiency should be assessed to ensure it does not impact quantification.[3][4]

  • Extraction Recovery: The efficiency of the sample preparation process should be determined.[3][4]

  • Stability: The stability of the analyte in the biological matrix under various storage and handling conditions should be evaluated.

Data Presentation

All quantitative data should be summarized in clear and well-structured tables.

Table 3: Example Calibration Curve Data

Concentration (ng/mL)Peak Area Ratio (Analyte/IS)
0.1Value
0.5Value
2.0Value
10.0Value
50.0Value
100.0Value
200.0Value

Table 4: Example Accuracy and Precision Data

QC LevelNominal Conc. (ng/mL)Intra-day Accuracy (%)Intra-day Precision (%RSD)Inter-day Accuracy (%)Inter-day Precision (%RSD)
LQC0.5ValueValueValueValue
MQC50.0ValueValueValueValue
HQC150.0ValueValueValueValue

Experimental Workflow Diagram

HPLC_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (50 µL) Acetonitrile Add Acetonitrile (150 µL) Plasma->Acetonitrile Vortex Vortex (1 min) Acetonitrile->Vortex Centrifuge Centrifuge (14,000 rpm, 10 min) Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant HPLC HPLC Separation (C18 Column, Gradient Elution) Supernatant->HPLC MSMS MS/MS Detection (ESI+, MRM) HPLC->MSMS Quantification Quantification (Peak Area Integration) MSMS->Quantification Report Generate Report Quantification->Report

Caption: Workflow for the HPLC-MS/MS analysis of this compound.

Conclusion

The HPLC-MS/MS method described provides a sensitive, selective, and high-throughput approach for the quantification of this compound in biological matrices. The simple sample preparation and rapid analysis time make this method well-suited for supporting pharmacokinetic and other research studies in drug development.

References

Application Notes and Protocols: Gelsempervine A as a Scaffold for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: Feasibility of Utilizing Gelsempervine A as a Scaffold for Medicinal Chemistry

1. Introduction

This document addresses the potential of this compound, a complex monoterpene indole (B1671886) alkaloid isolated from plants of the genus Gelsemium, as a scaffold for medicinal chemistry applications. The inquiry sought to compile detailed application notes, experimental protocols, quantitative data, and pathway visualizations related to the use of this compound in drug discovery and development. Following a comprehensive review of the current scientific literature, we conclude that there is insufficient available data to support the development of such detailed protocols at this time.

2. Summary of Findings

An extensive search of scientific databases for studies on the synthesis of this compound derivatives, structure-activity relationships (SAR), and specific biological assays for such derivatives did not yield any publications dedicated to the use of this compound as a scaffold for medicinal chemistry. The existing research landscape for this compound and related Gelsemium alkaloids can be summarized as follows:

  • Focus on Total Synthesis: The primary interest in this compound from a chemical perspective has been its complex, cage-like hexacyclic structure, which presents a significant challenge and a landmark achievement in natural product total synthesis. Several research groups have reported successful total syntheses of gelsemine (B155926) and related alkaloids.[1][2][3] These studies, however, focus on the methodology of constructing the core structure rather than on generating a library of derivatives for biological screening.

  • Pharmacology of Natural Alkaloids: Pharmacological research has been conducted on the crude extracts of Gelsemium species and their principal alkaloid components, such as gelsemine and koumine.[4][5][6] These studies have revealed a range of biological activities, including analgesic, anxiolytic, anti-inflammatory, and immunomodulating effects.[5][7] The primary molecular targets identified for these natural alkaloids are inhibitory neurotransmitter receptors, specifically glycine (B1666218) and GABAA receptors in the central nervous system.[7]

  • Lack of Derivative and SAR Studies: Crucially, the literature does not contain reports of systematic efforts to modify the this compound core to explore how structural changes impact its biological activity. Such studies are the cornerstone of using a natural product as a scaffold in medicinal chemistry. Without a library of synthetic analogs and corresponding biological data, it is not possible to establish structure-activity relationships, which are essential for rational drug design.

3. Implications for Core Requirements

Due to the absence of relevant research, the core requirements of the original request cannot be fulfilled:

  • Data Presentation: There is no quantitative data (e.g., IC50, EC50, Ki values) from comparative studies of this compound derivatives to summarize in tabular format.

  • Experimental Protocols: Detailed methodologies for the synthesis of a series of this compound analogs and the specific biological assays used to test them are not available in the literature.

  • Mandatory Visualization: Without established signaling pathways or experimental workflows for a medicinal chemistry program based on this compound, the creation of meaningful diagrams is not feasible.

4. Future Outlook and Potential

While this compound is not currently an established scaffold, its complex structure and inherent biological activity suggest a potential for future exploration. The total synthesis routes that have been developed could, in principle, be adapted to produce analogs. Key areas for potential modification might include the functional groups on the periphery of the molecule.

For this compound to become a viable scaffold, future research would need to address the following:

  • Development of a flexible synthetic strategy that allows for the introduction of diverse substituents at various positions on the alkaloid core.

  • Synthesis of a focused library of derivatives to probe the structure-activity landscape.

  • Systematic biological screening of these derivatives against relevant targets (e.g., subtypes of glycine and GABAA receptors) to identify pharmacophores and guide further optimization.

  • Toxicological evaluation of any promising lead compounds, given the known toxicity of Gelsemium alkaloids.

The use of this compound as a scaffold for medicinal chemistry is a novel concept that has not yet been explored in the published scientific literature. The foundational research required to generate detailed application notes and protocols, including quantitative data and experimental methodologies for a series of derivatives, does not exist. Therefore, at present, it is not possible to provide the requested content. The information available is limited to the total synthesis of the natural product and the pharmacological properties of the parent alkaloids. Future research may unlock the potential of this complex molecule for drug discovery.

References

Application Notes and Protocols for the Isolation of Gelsempervine A from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gelsempervine A is a monoterpene indole (B1671886) alkaloid isolated from plants of the Gelsemium genus, most notably Gelsemium elegans. As a member of a class of compounds with significant biological activity, the isolation and purification of this compound are critical for further pharmacological investigation and drug development. These application notes provide a detailed protocol for the extraction, separation, and characterization of this compound from plant material. The methodologies described are based on established techniques for the isolation of alkaloids from Gelsemium species.

Data Presentation: Representative Yields

The yield of this compound can vary significantly based on the plant part, geographical location, and the specific extraction and purification methods employed. The following table provides representative data for the isolation of alkaloids from Gelsemium elegans, which can be used as a benchmark for the isolation of this compound.

Isolation StepStarting MaterialProductYield (w/w %)Purity (%)
Crude Extraction Dried & Powdered G. elegans (1 kg)Total Alkaloid Extract2.0 - 5.010 - 20
Acid-Base Extraction Total Alkaloid Extract (30 g)Crude Alkaloid Fraction60 - 8030 - 50
Silica (B1680970) Gel Column Chromatography Crude Alkaloid Fraction (20 g)Enriched Fraction5 - 1560 - 80
Preparative HPLC Enriched Fraction (1 g)This compound0.1 - 0.5>98

Note: These values are illustrative and will require optimization for specific laboratory conditions and plant material.

Experimental Protocols

This section details the step-by-step methodology for the isolation and purification of this compound.

Plant Material Preparation
  • Collection and Identification: Collect fresh plant material from Gelsemium elegans. Proper botanical identification is crucial to ensure the correct species is used.

  • Drying: Air-dry the plant material (stems and leaves) in a well-ventilated area, shielded from direct sunlight, until brittle.

  • Grinding: Grind the dried plant material into a coarse powder using a mechanical grinder.

Extraction of Total Alkaloids
  • Maceration:

    • Soak the powdered plant material (1 kg) in 95% ethanol (B145695) (5 L) in a large container.

    • Allow the mixture to macerate for 72 hours at room temperature with occasional stirring.

    • Filter the extract through cheesecloth and then Whatman No. 1 filter paper.

    • Repeat the extraction process two more times with fresh solvent.

  • Solvent Evaporation:

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude ethanol extract.

  • Acid-Base Extraction:

    • Suspend the crude ethanol extract in 2% hydrochloric acid (1 L).

    • Filter the acidic solution to remove non-alkaloidal residues.

    • Adjust the pH of the filtrate to 9-10 with ammonium (B1175870) hydroxide.

    • Extract the alkaline solution with dichloromethane (B109758) (3 x 1 L) in a separatory funnel.

    • Combine the organic layers and wash with distilled water until neutral.

    • Dry the dichloromethane layer over anhydrous sodium sulfate (B86663) and evaporate the solvent to yield the total alkaloid extract.

Chromatographic Purification

3.3.1 Silica Gel Column Chromatography (Initial Purification)

  • Column Packing:

    • Prepare a slurry of silica gel (200-300 mesh) in a non-polar solvent (e.g., hexane).

    • Pour the slurry into a glass column and allow it to pack under gravity, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the total alkaloid extract in a minimal amount of the initial mobile phase.

    • Adsorb the dissolved extract onto a small amount of silica gel and allow it to dry.

    • Carefully load the dried, sample-adsorbed silica gel onto the top of the packed column.

  • Elution:

    • Elute the column with a gradient of increasing polarity. A common solvent system is a mixture of chloroform (B151607) and methanol (B129727), starting with 100% chloroform and gradually increasing the methanol concentration.

    • Collect fractions of 20-50 mL and monitor the separation using Thin Layer Chromatography (TLC).

  • Fraction Analysis:

    • Spot the collected fractions on a TLC plate and develop it in a suitable solvent system (e.g., chloroform:methanol 95:5).

    • Visualize the spots under UV light (254 nm and 365 nm) and/or by staining with Dragendorff's reagent.

    • Combine the fractions containing the compound of interest based on the TLC profile.

3.3.2 Preparative High-Performance Liquid Chromatography (Final Purification)

  • System Preparation:

    • Use a preparative HPLC system equipped with a C18 column.

    • Equilibrate the column with the initial mobile phase. A common mobile phase for alkaloid separation is a mixture of acetonitrile (B52724) and water (with 0.1% trifluoroacetic acid or formic acid).

  • Sample Preparation:

    • Dissolve the enriched fraction from column chromatography in the mobile phase.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Method Development and Elution:

    • Develop a gradient elution method to achieve optimal separation. An example gradient could be starting with 10% acetonitrile and increasing to 70% over 40 minutes.

    • Inject the sample onto the column and monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 254 nm).

  • Fraction Collection:

    • Collect the peak corresponding to this compound using an automated fraction collector.

  • Purity Analysis:

    • Analyze the purity of the collected fraction using analytical HPLC.

    • Combine the pure fractions and evaporate the solvent to obtain pure this compound.

Structural Characterization

The identity and structure of the isolated this compound should be confirmed using spectroscopic methods.

3.4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃ or CD₃OD).

  • Data Acquisition: Acquire ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Analysis: Analyze the chemical shifts, coupling constants, and correlations to confirm the structure of this compound.

3.4.2 Mass Spectrometry (MS)

  • Sample Preparation: Prepare a dilute solution of the purified compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: Obtain a high-resolution mass spectrum using an ESI-TOF or Orbitrap mass spectrometer to determine the accurate mass and molecular formula.

  • Fragmentation Analysis: Perform tandem MS (MS/MS) to obtain fragmentation patterns that can further confirm the structure.

Visualized Workflows

The following diagrams illustrate the key experimental workflows for the isolation of this compound.

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_characterization Characterization plant_material Plant Material (G. elegans) powdered_material Grinding plant_material->powdered_material maceration Ethanol Maceration powdered_material->maceration filtration Filtration maceration->filtration concentration Concentration (Rotovap) filtration->concentration crude_extract Crude Ethanol Extract concentration->crude_extract acid_base Acid-Base Extraction crude_extract->acid_base total_alkaloids Total Alkaloid Extract acid_base->total_alkaloids column_chromatography Silica Gel Column Chromatography total_alkaloids->column_chromatography fraction_collection_cc Fraction Collection & TLC Analysis column_chromatography->fraction_collection_cc enriched_fraction Enriched this compound Fraction fraction_collection_cc->enriched_fraction prep_hplc Preparative HPLC enriched_fraction->prep_hplc fraction_collection_hplc Fraction Collection prep_hplc->fraction_collection_hplc pure_compound Pure this compound fraction_collection_hplc->pure_compound nmr NMR Spectroscopy (1H, 13C, 2D) pure_compound->nmr ms Mass Spectrometry (HRMS, MS/MS) pure_compound->ms structure_confirmation Structure Confirmation nmr->structure_confirmation ms->structure_confirmation

Caption: Overall workflow for the isolation and characterization of this compound.

acid_base_extraction crude_extract Crude Ethanol Extract dissolve_acid Dissolve in 2% HCl crude_extract->dissolve_acid filter_acid Filter dissolve_acid->filter_acid acidic_solution Acidic Solution (Alkaloid Salts) filter_acid->acidic_solution basify Adjust pH to 9-10 (NH4OH) acidic_solution->basify alkaline_solution Alkaline Solution (Free Alkaloids) basify->alkaline_solution extract_ch2cl2 Extract with CH2Cl2 alkaline_solution->extract_ch2cl2 organic_phase DCM Phase (Alkaloids) extract_ch2cl2->organic_phase aqueous_phase Aqueous Phase (Impurities) extract_ch2cl2->aqueous_phase wash_dry Wash & Dry organic_phase->wash_dry total_alkaloids Total Alkaloid Extract wash_dry->total_alkaloids

Caption: Detailed workflow of the acid-base extraction for total alkaloids.

Troubleshooting & Optimization

"byproduct formation in Gelsempervine A synthesis pathways"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Gelsempervine A. The information is presented in a question-and-answer format to directly address potential challenges and byproduct formation during key synthetic steps.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges and potential byproduct formations in the total synthesis of this compound?

The total synthesis of this compound is a complex undertaking that involves several challenging transformations. While specific byproduct data is not extensively reported in publicly available literature, analysis of the key synthetic strategies allows for the anticipation of potential side reactions. The core challenges often revolve around the construction of the intricate polycyclic framework and the stereoselective formation of multiple chiral centers.

One of the key challenges lies in the diastereoselective Pictet-Spengler cyclization, a crucial step in forming the tetracyclic core. Undesired stereoisomers can be formed during this reaction, leading to purification difficulties and reduced overall yield. Another critical phase is the Dieckmann condensation, where regioisomeric byproducts can arise depending on the reaction conditions. Furthermore, palladium-catalyzed cross-coupling reactions, often employed in the synthesis, can be sensitive to catalyst poisoning and may lead to homocoupling or decomposition of starting materials if not carefully controlled.

Q2: How can I minimize the formation of diastereomers during the Pictet-Spengler cyclization?

Optimizing the Pictet-Spengler reaction is critical for a successful synthesis. The choice of solvent, temperature, and acid catalyst can significantly influence the diastereoselectivity.

  • Solvent: Aprotic solvents are generally preferred to minimize side reactions.

  • Temperature: Lowering the reaction temperature can enhance the kinetic control and favor the formation of the desired diastereomer.

  • Catalyst: The use of bulky Lewis or Brønsted acids can provide better facial selectivity.

Screening different reaction conditions is highly recommended to identify the optimal parameters for your specific substrate.

Q3: What are the likely byproducts in the Dieckmann condensation step and how can they be avoided?

The intramolecular Dieckmann condensation is employed to form a five-membered ring in the this compound core. The primary challenge is to control the regioselectivity of the cyclization. Potential byproducts include the alternative regioisomer formed from the deprotonation and cyclization at an undesired alpha-carbon.

To favor the desired product, the choice of base and reaction temperature is crucial. A sterically hindered base can promote deprotonation at the less sterically encumbered position, leading to the desired cyclization. Careful control of the reaction time and temperature is also essential to prevent equilibration to the thermodynamically more stable, but potentially undesired, regioisomer.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low yield in Pictet-Spengler cyclization Incomplete reaction, decomposition of starting material, or formation of multiple stereoisomers.1. Verify the purity of the starting materials. 2. Optimize reaction temperature and time. 3. Screen different acid catalysts (e.g., TFA, CSA, bulky Lewis acids). 4. Consider using a higher concentration of reactants.
Formation of regioisomers in Dieckmann condensation Lack of regiocontrol during enolate formation.1. Employ a sterically hindered base (e.g., LHMDS, KHMDS). 2. Optimize the reaction temperature; lower temperatures often favor kinetic control. 3. Vary the solvent to influence the aggregation state of the enolate.
Inefficient palladium-catalyzed cross-coupling Catalyst deactivation, poor substrate solubility, or competing side reactions (e.g., homocoupling).1. Ensure rigorous exclusion of oxygen and moisture. 2. Use a high-purity palladium catalyst and ligand. 3. Screen different solvents to improve substrate solubility. 4. Optimize the reaction temperature and catalyst loading.
Difficulty in purifying the final product Presence of closely related stereoisomers or other byproducts with similar polarity.1. Utilize high-performance liquid chromatography (HPLC) with a chiral stationary phase for separation of diastereomers. 2. Consider derivatization of the final product to facilitate separation. 3. Recrystallization from a carefully selected solvent system may be effective.

Experimental Protocols

Detailed experimental protocols for the total synthesis of this compound are best obtained from the primary scientific literature. As of the last update, a complete, detailed, and published total synthesis of this compound with explicit byproduct analysis is not widely available. Researchers should refer to forthcoming publications for specific, validated protocols. The general procedures for the key reactions mentioned above can be adapted from established methods in indole (B1671886) alkaloid synthesis.

Visualizations

Logical Workflow for Troubleshooting a Key Synthetic Step

Troubleshooting_Workflow Start Problem Identified (e.g., Low Yield) Check_Purity Verify Starting Material Purity Start->Check_Purity Check_Purity->Start [Impure] Optimize_Conditions Optimize Reaction Conditions (T, t) Check_Purity->Optimize_Conditions [Purity OK] Screen_Reagents Screen Different Reagents/Catalysts Optimize_Conditions->Screen_Reagents [No Improvement] Success Problem Resolved Optimize_Conditions->Success [Improved] Analyze_Byproducts Characterize Byproducts (NMR, MS) Screen_Reagents->Analyze_Byproducts [No Improvement] Screen_Reagents->Success [Improved] Modify_Strategy Modify Synthetic Strategy Analyze_Byproducts->Modify_Strategy Modify_Strategy->Start

Caption: A logical workflow for troubleshooting common issues in a synthetic pathway.

Conceptual Signaling Pathway for Catalyst Optimization

Catalyst_Optimization cluster_screening Catalyst Screening cluster_analysis Performance Analysis Catalyst_A Catalyst A Yield Yield (%) Catalyst_A->Yield Selectivity Selectivity (d.r.) Catalyst_A->Selectivity Byproduct_Formation Byproduct (%) Catalyst_A->Byproduct_Formation Catalyst_B Catalyst B Catalyst_B->Yield Catalyst_B->Selectivity Catalyst_B->Byproduct_Formation Catalyst_C Catalyst C Catalyst_C->Yield Catalyst_C->Selectivity Catalyst_C->Byproduct_Formation Optimal_Catalyst Optimal Catalyst Identified Yield->Optimal_Catalyst Selectivity->Optimal_Catalyst Byproduct_Formation->Optimal_Catalyst

Caption: A conceptual diagram illustrating the process of catalyst optimization.

Technical Support Center: Overcoming Low Solubility of Gelsempervine A in Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the low solubility of Gelsempervine A during experimental assays.

Frequently Asked Questions (FAQs)

Q1: What are the common solvents for dissolving this compound?

Q2: My this compound precipitates when I add it to my aqueous assay buffer. What should I do?

Precipitation upon dilution into an aqueous buffer is a common issue for poorly soluble compounds. Here are several strategies to address this:

  • Optimize Co-solvent Concentration: The final concentration of the organic solvent (like DMSO) in your assay should be as low as possible to avoid solvent effects on the biological system, yet high enough to maintain solubility. Experiment with a range of final DMSO concentrations (e.g., 0.1% to 1% v/v).

  • pH Adjustment: The solubility of alkaloids can be pH-dependent.[1] If your experimental conditions allow, adjusting the pH of the assay buffer may increase the solubility of this compound. A slight decrease in pH might enhance the solubility of amine-containing compounds.

  • Use of Surfactants: Non-ionic surfactants like Tween-20 or Triton X-100, at low concentrations (e.g., 0.01% - 0.05%), can help to maintain the solubility of hydrophobic compounds in aqueous solutions for in vitro assays.[2] However, their use must be validated to ensure they do not interfere with the assay or affect cell viability in cell-based assays.[2]

  • Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with poorly soluble molecules, increasing their aqueous solubility.[3][4][5] This is a widely used technique in pharmaceutical formulation.[3][4]

Q3: Can I use sonication to help dissolve this compound?

Yes, sonication can be a useful physical method to aid in the dissolution of poorly soluble compounds by breaking down aggregates and increasing the dispersion rate.[2] However, it is important to use it cautiously, as prolonged or high-energy sonication can potentially degrade the compound. It is best used for initial solubilization in the stock solvent.

Troubleshooting Guides

Issue 1: Compound Precipitation in Cell-Based Assays

Symptoms:

  • Visible precipitate in the cell culture medium after adding the compound.

  • Inconsistent or non-reproducible assay results.

Troubleshooting Steps:

  • Lower the Final Assay Concentration: The most straightforward approach is to test a lower concentration range of this compound.

  • Optimize the Stock Solution:

    • Ensure the stock solution in DMSO is fully dissolved before diluting into the aqueous medium.

    • Consider preparing a fresh stock solution.

  • Serial Dilution Technique: Instead of a single large dilution, perform serial dilutions of the stock solution in the assay medium. This gradual decrease in solvent concentration can sometimes prevent precipitation.

  • Incorporate a Solubilizing Excipient:

    • Serum: If compatible with your assay, increasing the serum concentration in the cell culture medium can help solubilize lipophilic compounds.

    • Cyclodextrins: Investigate the use of a biocompatible cyclodextrin (B1172386) in your medium.

Issue 2: Inconsistent Results in Enzyme or Protein Binding Assays

Symptoms:

  • High variability between replicate wells.

  • Non-linear or unexpected dose-response curves.

Troubleshooting Steps:

  • Confirm Compound Integrity: Ensure the compound has not degraded. This can be checked by analytical methods if available.

  • Incorporate a Non-ionic Surfactant: Add a low concentration (e.g., 0.01% Tween-20) to the assay buffer to prevent aggregation and non-specific binding of the compound to plasticware.[2]

  • Particle Size Reduction: While a more advanced technique, creating a nanosuspension of the compound can improve its dissolution rate and solubility.[3][4] This involves reducing the particle size to the sub-micron range.[3][4]

Summary of Solubility Enhancement Techniques

TechniquePrincipleAdvantagesDisadvantages
Co-solvency Increasing solubility by adding a water-miscible organic solvent.[3][6][7]Simple to implement; can significantly increase solubility.[5]Potential for solvent toxicity in biological assays; precipitation upon dilution.[5]
pH Adjustment Altering the pH of the medium to ionize the compound, thereby increasing its solubility.[5][6]Simple and effective for ionizable compounds.Limited by the pH constraints of the experimental system.
Surfactants/Micellar Solubilization Using surfactants to form micelles that encapsulate the hydrophobic compound.[1]Effective at low concentrations.Can interfere with assays and biological membranes.[2]
Complexation (e.g., with Cyclodextrins) Forming inclusion complexes with host molecules to increase aqueous solubility.[3][4][8]High efficiency; can improve bioavailability.Potential for competition with other molecules; requires specific host-guest compatibility.
Solid Dispersion Dispersing the compound in an inert carrier matrix at the solid state.[1][3]Enhances dissolution rate and solubility.[1]Requires specialized preparation techniques.
Particle Size Reduction (Micronization/Nanosuspension) Increasing the surface area by reducing the particle size, which enhances the dissolution rate.[3][4][7]Increases dissolution rate; applicable to poorly soluble drugs.[4][7]May not increase equilibrium solubility; requires specialized equipment.[4][7]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution using a Co-solvent
  • Materials: this compound powder, Dimethyl sulfoxide (B87167) (DMSO), sterile microcentrifuge tubes, vortex mixer, sonicator bath.

  • Procedure:

    • Weigh out the desired amount of this compound powder and place it in a sterile microcentrifuge tube.

    • Add the calculated volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 50 mM).

    • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

    • If the compound is not fully dissolved, place the tube in a sonicator bath for 5-10 minutes.

    • Visually inspect the solution to ensure there are no visible particles.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: pH-Dependent Solubility Test
  • Materials: this compound, a series of buffers with different pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0), a spectrophotometer or HPLC.

  • Procedure:

    • Prepare saturated solutions of this compound in each buffer by adding an excess amount of the compound to a small volume of each buffer.

    • Equilibrate the solutions by shaking or rotating them at a constant temperature for 24-48 hours to ensure equilibrium is reached.

    • Centrifuge the samples to pellet the undissolved compound.

    • Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.

    • Determine the concentration of dissolved this compound in each filtered supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry at the λmax of the compound or HPLC).

    • Plot the solubility of this compound as a function of pH.

Visualizations

experimental_workflow Troubleshooting Workflow for this compound Solubility start Start: Low Solubility of this compound Observed check_stock 1. Prepare Concentrated Stock in Organic Solvent (e.g., DMSO) start->check_stock dilute 2. Dilute Stock into Aqueous Assay Buffer check_stock->dilute precipitate Precipitation Occurs? dilute->precipitate no_precipitate No Precipitation precipitate->no_precipitate No troubleshoot Troubleshoot Solubility precipitate->troubleshoot Yes optimize_cosolvent 3a. Optimize Co-solvent Concentration troubleshoot->optimize_cosolvent adjust_ph 3b. Adjust Buffer pH troubleshoot->adjust_ph add_surfactant 3c. Add Surfactant (e.g., Tween-20) troubleshoot->add_surfactant use_cyclodextrin 3d. Use Cyclodextrin troubleshoot->use_cyclodextrin re_evaluate 4. Re-evaluate Solubility optimize_cosolvent->re_evaluate adjust_ph->re_evaluate add_surfactant->re_evaluate use_cyclodextrin->re_evaluate re_evaluate->precipitate

Caption: Troubleshooting workflow for addressing this compound solubility issues.

Caption: Cyclodextrin inclusion complex mechanism for enhancing solubility.

References

Technical Support Center: Gelsempervine A Sample Preparation for Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Gelsempervine A. Our goal is to address specific issues you may encounter during sample preparation for bioassays.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound?

For long-term storage, it is recommended to store this compound as a solid in a cool, dark, and dry place. For short-term storage and experimental use, prepare stock solutions in an appropriate solvent and store at -20°C.[1]

Q2: What is the best solvent for dissolving this compound?

Q3: My this compound is not dissolving completely. What should I do?

Some plant alkaloids can have limited solubility.[2] If you encounter solubility issues, you can try the following:

  • Sonication: Sonicate the sample in a water bath.[2]

  • Gentle Warming: Gently warm the solution in a water bath heated to 50-60°C.[2]

  • Solvent Selection: Test different organic solvents such as ethanol, acetonitrile, or DMSO.

Q4: What safety precautions should I take when handling this compound?

Gelsemium alkaloids are known to be toxic.[3] It is crucial to handle this compound with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. All handling of the solid compound and concentrated solutions should be performed in a well-ventilated fume hood.

Troubleshooting Guide

This guide addresses common problems that may arise during the preparation of this compound samples for bioassays.

Problem Possible Cause Recommended Solution
Inconsistent bioassay results Sample degradationPrepare fresh working solutions from the stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by preparing aliquots.
Inaccurate concentrationEnsure the compound is fully dissolved before making serial dilutions. Use calibrated pipettes and proper pipetting techniques.
Precipitation in aqueous buffer or cell culture medium Low aqueous solubilityDecrease the final concentration of this compound in the assay. Increase the percentage of co-solvent (e.g., DMSO) if the assay allows, but be mindful of solvent toxicity.
pH-dependent solubilityEvaluate the effect of pH on the solubility of your compound and adjust the buffer pH if possible.
Cell death or unexpected effects in control wells (vehicle control) Solvent toxicityEnsure the final concentration of the organic solvent (e.g., DMSO) in the assay is below the tolerance level of the cells or organism being tested. A typical upper limit for DMSO in cell culture is 0.1-0.5%.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound.

Materials:

  • This compound (solid)

  • Methanol (B129727) or DMSO, HPLC grade

  • Microcentrifuge tubes or amber glass vials

  • Analytical balance

  • Vortex mixer

  • Sonicator

Procedure:

  • Tare a sterile microcentrifuge tube or vial on an analytical balance.

  • Carefully weigh the desired amount of this compound solid.

  • Calculate the volume of solvent required to achieve a 10 mM concentration. (Molecular Weight of this compound: 322.42 g/mol )

  • Add the calculated volume of methanol or DMSO to the vial containing the compound.

  • Vortex the solution until the solid is completely dissolved.

  • If the compound does not fully dissolve, sonicate the vial in a water bath for 15-20 minutes.[2]

  • Store the stock solution at -20°C in tightly sealed amber vials to protect from light.

Protocol 2: General Sample Preparation from Plant Material for Analytical Studies

This protocol provides a general workflow for the extraction and purification of Gelsemium alkaloids from plant material, which can be adapted for the isolation of this compound.

Materials:

  • Dried and powdered Gelsemium plant material

  • Methanol

  • 5% Ammoniated Methanol

  • Solid Phase Extraction (SPE) cartridges (e.g., PRS cation exchange)

  • Nitrogen evaporator

Procedure:

  • Extraction:

    • Weigh 1 g of the powdered plant material.

    • Add 10 mL of methanol and vortex thoroughly.

    • Sonicate for 30 minutes.

    • Centrifuge the sample and collect the supernatant.

  • Solid Phase Extraction (SPE):

    • Condition a PRS cation exchange SPE cartridge with 5 mL of methanol followed by 5 mL of water.

    • Load the methanolic extract onto the conditioned cartridge.

    • Wash the cartridge with 10 mL of water to remove impurities.

    • Elute the alkaloids with 8 mL of 5% ammoniated methanol.[1]

  • Concentration:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent for analysis or further purification.

Visualizations

Experimental Workflow for this compound Stock Solution Preparation

G cluster_0 Stock Solution Preparation weigh Weigh this compound add_solvent Add Solvent (Methanol/DMSO) weigh->add_solvent dissolve Vortex/Sonicate to Dissolve add_solvent->dissolve store Store at -20°C dissolve->store

Caption: Workflow for preparing a this compound stock solution.

General Logic for Troubleshooting Bioassay Sample Preparation

G cluster_1 Troubleshooting Logic start Start with Bioassay Protocol issue Encounter Issue? start->issue solubility Poor Solubility issue->solubility Yes inconsistency Inconsistent Results issue->inconsistency Yes toxicity Vehicle Toxicity issue->toxicity Yes end Proceed with Assay issue->end No sonicate Sonicate/Warm Sample solubility->sonicate fresh_prep Prepare Fresh Solutions inconsistency->fresh_prep lower_solvent Lower Solvent Conc. toxicity->lower_solvent sonicate->end fresh_prep->end lower_solvent->end

Caption: Decision tree for troubleshooting common sample preparation issues.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of Gelsempervine A and Strychnine

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide for researchers and drug development professionals on the contrasting interactions of Gelsempervine A and strychnine (B123637) with the glycine (B1666218) receptor.

This guide provides a detailed comparison of the biological activities of this compound and the well-characterized neurotoxin, strychnine, with a focus on their interactions with the inhibitory glycine receptor (GlyR). While both are alkaloids that modulate glycinergic neurotransmission, their mechanisms and resulting physiological effects exhibit critical differences. Due to the limited availability of direct quantitative data for this compound, this guide utilizes data from its close structural analog, gelsemine (B155926), also a major alkaloid from the Gelsemium genus, as a proxy to facilitate a comparative analysis.

Quantitative Comparison of Biological Activity

The following table summarizes the key quantitative parameters of gelsemine (as a proxy for this compound) and strychnine, highlighting their distinct interactions with the glycine receptor.

ParameterGelsemine (as proxy for this compound)StrychnineReference
Target Receptor Glycine Receptor (GlyR)Glycine Receptor (GlyR)[1]
Mechanism of Action Subunit-specific modulator (can potentiate or inhibit)Competitive Antagonist[1]
Binding Affinity (Ki) Not Determined~5-15 nM[2]
Effect on Glycine Affinity Modulates apparent affinity for glycineCompetitively blocks glycine binding[1]
Physiological Effect Anxiolytic and analgesic effects at low dosesPotent convulsant, leading to respiratory failure[3]

Mechanism of Action and Signaling Pathways

Strychnine acts as a potent and selective competitive antagonist of the inhibitory glycine receptor. In the central nervous system, particularly the spinal cord and brainstem, glycine binding to its receptor opens a chloride ion channel, leading to hyperpolarization of the postsynaptic neuron and an inhibitory effect. Strychnine binds to the same site as glycine, thereby blocking this inhibitory signaling. This disinhibition of motor neurons leads to uncontrolled neuronal firing, resulting in the characteristic convulsions and muscle rigidity associated with strychnine poisoning.

In contrast, gelsemine exhibits a more complex, modulatory effect on the glycine receptor that is subunit-dependent.[1] It can act as either a positive or negative allosteric modulator, meaning it can enhance or inhibit the receptor's function depending on the specific alpha subunit composition of the GlyR. This nuanced interaction likely underlies the observed dose-dependent analgesic and anxiolytic effects of Gelsemium alkaloids.[3]

cluster_glycine Glycinergic Neurotransmission cluster_strychnine Strychnine Interaction cluster_gelsempervine This compound (via Gelsemine) Interaction Glycine Glycine GlyR Glycine Receptor (GlyR) Glycine->GlyR binds to Cl_channel Chloride Channel GlyR->Cl_channel activates Hyperpolarization Hyperpolarization (Inhibition) Cl_channel->Hyperpolarization leads to Strychnine Strychnine Strychnine->GlyR competitively blocks Gelsempervine_A This compound (as Gelsemine) Gelsempervine_A->GlyR modulates (potentiates or inhibits)

Figure 1: Comparative signaling pathways of glycine, strychnine, and this compound at the glycine receptor.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of this compound and strychnine.

[³H]Strychnine Binding Assay (Competitive Binding)

This assay is used to determine the binding affinity of a compound to the glycine receptor by measuring its ability to displace radiolabeled strychnine.

Protocol:

  • Membrane Preparation: Synaptic membranes are prepared from rat spinal cord or brainstem tissue through a series of homogenization and centrifugation steps.

  • Incubation: A constant concentration of [³H]strychnine (e.g., 1-5 nM) is incubated with the prepared membranes in a suitable buffer (e.g., Tris-HCl) at 4°C.

  • Competition: Increasing concentrations of the unlabeled test compound (this compound or a known competitor) are added to the incubation mixture. Non-specific binding is determined in the presence of a high concentration of unlabeled strychnine (e.g., 1 mM).

  • Separation: After incubation to equilibrium, the bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific [³H]strychnine binding (IC50) is determined. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.[4]

start Start prep Prepare Synaptic Membranes start->prep incubate Incubate Membranes with [³H]Strychnine & Test Compound prep->incubate filter Separate Bound and Free Ligand (Rapid Filtration) incubate->filter count Quantify Radioactivity (Scintillation Counting) filter->count analyze Calculate IC50 and Ki count->analyze end End analyze->end

Figure 2: Workflow for a competitive [³H]strychnine binding assay.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel activity in response to the application of compounds, providing functional insights into their effects on the glycine receptor.

Protocol:

  • Cell Culture: HEK293 cells are transiently or stably transfected with the desired glycine receptor subunit cDNAs (e.g., α1, α2, β).

  • Recording Setup: A glass micropipette filled with an internal solution is brought into contact with a single cell, and a high-resistance seal is formed. The cell membrane is then ruptured to achieve the whole-cell configuration.

  • Drug Application: A baseline glycine-evoked current is established by applying a known concentration of glycine. The test compound (this compound or strychnine) is then co-applied with glycine to observe its effect on the current.

  • Data Acquisition: Changes in the amplitude, kinetics, and voltage-dependence of the glycine-evoked currents are recorded and analyzed.

  • Analysis: Dose-response curves are generated to determine the EC50 (for agonists/potentiators) or IC50 (for antagonists/inhibitors) of the test compound.

start Start culture Culture GlyR-Expressing Cells start->culture patch Establish Whole-Cell Patch-Clamp Configuration culture->patch baseline Record Baseline Glycine-Evoked Current patch->baseline apply Apply Test Compound with Glycine baseline->apply record Record Changes in Ion Channel Current apply->record analyze Analyze Dose-Response Relationship record->analyze end End analyze->end

Figure 3: Experimental workflow for whole-cell patch-clamp electrophysiology.

References

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Gelsempervine A and other prominent Gelsemium alkaloids. This document summarizes key biological activities, presents available quantitative data, and outlines experimental protocols relevant to the study of these complex indole (B1671886) alkaloids.

Gelsemium alkaloids, a diverse group of compounds isolated from plants of the Gelsemium genus, have garnered significant interest in the scientific community due to their wide range of pharmacological effects. These effects include analgesic, anti-inflammatory, anxiolytic, and antitumor activities.[1][2][3] this compound, a sarpagine-type indole alkaloid, is one of the many alkaloids found in these plants. While extensive research has been conducted on more abundant Gelsemium alkaloids such as gelsemine (B155926) and koumine, specific quantitative data on the biological activities of this compound remains limited in publicly available literature. This guide aims to provide a comparative overview based on the available information for related alkaloids, offering a valuable resource for researchers investigating the therapeutic potential of this class of compounds.

Comparative Biological Activity of Gelsemium Alkaloids

Gelsemium alkaloids exert their biological effects through various mechanisms, with a primary focus on the modulation of inhibitory neurotransmitter receptors, namely the γ-aminobutyric acid type A (GABAA) and glycine (B1666218) receptors (GlyRs).[4][5] These interactions are central to their observed analgesic and anxiolytic properties. Furthermore, several Gelsemium alkaloids have demonstrated significant cytotoxic effects against various cancer cell lines.

Data on Cytotoxicity
AlkaloidCell LineIC50 (µM)Reference
Gelsemine U87MG (human glioblastoma)>100[6]
Hep-G2 (human hepatocellular carcinoma)>100[6]
Koumine U87MG (human glioblastoma)>100[6]
Hep-G2 (human hepatocellular carcinoma)>100[6]
Gelsedine-type alkaloids A431 (human epidermoid carcinoma)Not specified[3]
Sempervirine Various cancer cell linesSignificant anti-cancer effects[1]

Note: The lack of specific IC50 values for this compound highlights a significant gap in the current research landscape. Further investigation is warranted to determine its cytotoxic profile in comparison to other alkaloids.

Data on Receptor Binding and Modulation

The interaction of Gelsemium alkaloids with GABAA and glycine receptors is crucial for their neurological effects. The IC50 and EC50 values from receptor binding and functional assays provide a quantitative measure of their potency.

AlkaloidReceptorAssay TypeIC50/EC50 (µM)Reference
Gelsemine Glycine Receptor (α1)Electrophysiology~30-100 (Inhibition)[4]
GABAA Receptor (α1β2γ2)Electrophysiology>100 (Inhibition)[4]
Koumine Glycine Receptor (α1)Electrophysiology~10-30 (Inhibition)[4]
GABAA Receptor (α1β2γ2)Electrophysiology>100 (Inhibition)[4]
Gelsevirine Glycine Receptor (α1)Electrophysiology~30-100 (Inhibition)[4]
GABAA Receptor (α1β2γ2)Electrophysiology>100 (Inhibition)[4]

Note: As with cytotoxicity, direct quantitative data for this compound's interaction with these receptors is not currently available. Given that this compound is a sarpagine-type alkaloid, its pharmacological profile may differ from the gelsemine- and koumine-type alkaloids presented here.

Experimental Protocols

To facilitate further research and ensure reproducibility, detailed methodologies for key experiments are provided below.

Cytotoxicity Assay Protocol (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5x103 to 1x104 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test alkaloid (e.g., in a series of dilutions from 0.1 to 100 µM) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

In Vitro Anti-inflammatory Assay Protocol (Albumin Denaturation Assay)

This assay assesses the ability of a compound to inhibit protein denaturation, a hallmark of inflammation.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of various concentrations of the test alkaloid.

  • Incubation: Incubate the reaction mixture at 37°C for 15 minutes.

  • Heat-induced Denaturation: Induce denaturation by heating the mixture at 70°C for 5 minutes.

  • Absorbance Measurement: After cooling, measure the absorbance of the turbid solution at 660 nm.

  • Calculation: Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Abscontrol - Abssample) / Abscontrol] x 100

  • IC50 Determination: Determine the IC50 value from a plot of percentage inhibition versus concentration.

In Vivo Analgesic Assay Protocol (Acetic Acid-Induced Writhing Test)

This is a common in vivo model for screening peripheral analgesic activity.

  • Animal Acclimatization: Acclimatize mice to the laboratory conditions for at least one week prior to the experiment.

  • Grouping and Administration: Divide the animals into groups (n=6-8 per group) and administer the test alkaloid or a standard analgesic (e.g., indomethacin) intraperitoneally or orally. A control group receives the vehicle.

  • Induction of Writhing: After a suitable absorption period (e.g., 30 minutes), inject 0.6% acetic acid solution (10 mL/kg) intraperitoneally to induce writhing.

  • Observation: Immediately place each mouse in an individual observation cage and count the number of writhes (abdominal constrictions and stretching of the hind limbs) for a set period (e.g., 20 minutes), starting 5 minutes after the acetic acid injection.

  • Data Analysis: Calculate the mean number of writhes for each group and determine the percentage of analgesic activity using the formula: % Analgesic Activity = [ (Mean writhescontrol - Mean writhestest) / Mean writhescontrol ] x 100

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes involved, the following diagrams have been generated using Graphviz (DOT language).

Signaling Pathway of Gelsemium Alkaloids on Inhibitory Neurotransmitter Receptors

Gelsemium_Alkaloid_Signaling cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA_A_Receptor GABAA Receptor GABA_vesicle->GABA_A_Receptor GABA Release Glycine_vesicle Glycine Vesicle Glycine_Receptor Glycine Receptor Glycine_vesicle->Glycine_Receptor Glycine Release Chloride_Channel Cl- Channel GABA_A_Receptor->Chloride_Channel Opens Glycine_Receptor->Chloride_Channel Opens Hyperpolarization Hyperpolarization (Inhibition of Neuronal Firing) Chloride_Channel->Hyperpolarization Cl- Influx Gelsemium_Alkaloids Gelsemium Alkaloids (e.g., Gelsemine, Koumine) Gelsemium_Alkaloids->GABA_A_Receptor Modulates Gelsemium_Alkaloids->Glycine_Receptor Modulates

Caption: Modulation of GABAA and Glycine Receptors by Gelsemium Alkaloids.

Experimental Workflow for In Vitro Cytotoxicity Testing

Cytotoxicity_Workflow start Start cell_culture 1. Cell Culture (e.g., A549, HepG2) start->cell_culture seeding 2. Cell Seeding (96-well plate) cell_culture->seeding treatment 3. Treatment with Gelsemium Alkaloids seeding->treatment incubation 4. Incubation (24-72 hours) treatment->incubation mtt_assay 5. MTT Assay incubation->mtt_assay data_analysis 6. Data Analysis (IC50 determination) mtt_assay->data_analysis end End data_analysis->end

Caption: Workflow for assessing the cytotoxicity of Gelsemium alkaloids.

Conclusion

Gelsemium alkaloids represent a promising class of natural products with a diverse range of biological activities. While significant progress has been made in understanding the mechanisms of action of major alkaloids like gelsemine and koumine, a notable knowledge gap exists for many of the less abundant compounds, including this compound. This guide consolidates the available quantitative data and experimental protocols to serve as a foundational resource for researchers. The provided information underscores the need for further investigation into the specific pharmacological profile of this compound to fully elucidate its therapeutic potential and to enable a more complete comparative analysis within this important class of natural products.

References

Validating the Mechanism of Action of Gelsempervine A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the mechanism of action of Gelsempervine A, a naturally occurring alkaloid. Evidence suggests that this compound, like other compounds from the Gelsemium genus, may act as a modulator of glycine (B1666218) receptors. To robustly validate this hypothesis, this guide outlines key experiments and provides comparative data for the well-established glycine receptor antagonist, strychnine (B123637).

Introduction to this compound and the Glycine Receptor

This compound is an alkaloid isolated from plants of the Gelsemium genus. While its precise mechanism of action is still under investigation, related compounds from the same genus, such as gelsemine, have been shown to exert their effects through the glycine receptor. The glycine receptor (GlyR) is a ligand-gated chloride channel that mediates inhibitory neurotransmission, primarily in the spinal cord and brainstem. Antagonism of this receptor leads to disinhibition of motor neurons, which can result in convulsions and hyperexcitability.

Strychnine is a potent and selective competitive antagonist of the glycine receptor and serves as a critical tool for studying glycinergic neurotransmission. By comparing the effects of this compound to those of strychnine, researchers can elucidate whether this compound acts on the same target and through a similar mechanism.

Comparative Analysis of In Vitro Efficacy

To quantitatively assess the interaction of this compound with the glycine receptor, two primary in vitro assays are recommended: competitive radioligand binding assays and whole-cell patch-clamp electrophysiology.

Table 1: Glycine Receptor Binding Affinity

This table compares the binding affinity of this compound (hypothetical data) with the known affinity of strychnine for the glycine receptor.

CompoundRadioligandPreparationKd (nM)IC50 (nM)Reference
This compound [3H]StrychnineRat spinal cord synaptic membranes-Data not available-
Strychnine [3H]StrychnineRat spinal cord synaptic membranes3011,000 (displaced by NBQX)[1][2][3][4]

Kd: Dissociation constant, a measure of binding affinity. A lower Kd indicates higher affinity. IC50: Half-maximal inhibitory concentration. The concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Electrophysiological Effects on Glycine-Activated Currents

This table outlines the expected effects of this compound and strychnine on glycine-activated chloride currents in neurons.

CompoundCell TypeGlycine ConcentrationEffect on IGlyIC50 (µM)Reference
This compound Spinal cord motor neuronsEC50 concentrationHypothesized: InhibitionData not available-
Strychnine Spinal cord neurons-Competitive antagonist-

IGly: Glycine-activated current. EC50: Half-maximal effective concentration. The concentration of a drug that gives half-maximal response.

Comparative Analysis of In Vivo Effects

To validate the mechanism of action in a physiological context, in vivo studies are crucial. A common model for assessing glycine receptor antagonism is the strychnine-induced convulsion model in mice.

Table 3: In Vivo Behavioral Effects in Mice

This table compares the observed in vivo effects of this compound (hypothetical) and strychnine.

CompoundAnimal ModelDosing RouteObserved EffectED50 (mg/kg)Reference
This compound MouseIntraperitonealHypothesized: Pro-convulsant or anticonvulsant depending on mechanismData not available-
Strychnine MouseIntraperitonealTonic extensor seizures-[5][6]

ED50: Median effective dose. The dose that produces a quantal effect in 50% of the population that receives it.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate the validation of this compound's mechanism of action.

Protocol 1: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity of this compound for the glycine receptor.

Materials:

  • [3H]Strychnine (radioligand)

  • Unlabeled strychnine (for determining non-specific binding)

  • This compound

  • Synaptic membrane preparation from rat spinal cord

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation counter and vials

  • Scintillation fluid

Procedure:

  • Prepare synaptic membranes from rat spinal cords.

  • In a series of tubes, add a fixed concentration of [3H]strychnine and varying concentrations of unlabeled this compound.

  • Include control tubes with only [3H]strychnine (total binding) and tubes with [3H]strychnine and a high concentration of unlabeled strychnine (non-specific binding).

  • Add the synaptic membrane preparation to each tube and incubate to allow binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the concentration of this compound and fit the data to a one-site competition model to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

Objective: To measure the effect of this compound on glycine-activated currents in neurons.

Materials:

  • Primary spinal cord neuron culture or brainstem slices

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Borosilicate glass pipettes

  • External solution (e.g., artificial cerebrospinal fluid)

  • Internal pipette solution (containing a chloride salt)

  • Glycine

  • This compound

  • Strychnine (as a positive control)

  • Data acquisition and analysis software

Procedure:

  • Prepare cultured neurons or acute slices for recording.

  • Pull glass pipettes to a resistance of 3-5 MΩ and fill with internal solution.

  • Establish a whole-cell patch-clamp recording from a neuron.

  • Voltage-clamp the neuron at a holding potential of -60 mV.

  • Apply glycine at its EC50 concentration to elicit a stable inward chloride current (IGly).

  • Once a stable baseline current is established, co-apply varying concentrations of this compound with glycine.

  • Record the change in the amplitude of IGly in the presence of this compound.

  • As a positive control, apply strychnine to confirm the presence of glycine receptors and their antagonism.

  • Plot the percentage of inhibition of IGly against the concentration of this compound to determine the IC50 value.

Visualizing the Mechanism and Workflow

To further clarify the proposed mechanism and experimental approach, the following diagrams are provided.

cluster_pathway Proposed Signaling Pathway for Glycine Receptor Antagonism Glycine Glycine GlyR Glycine Receptor (Chloride Channel) Glycine->GlyR Activates Chloride_Influx Chloride Influx GlyR->Chloride_Influx Opens Channel Gelsempervine_A This compound Gelsempervine_A->GlyR Antagonizes (Hypothesized) Disinhibition Disinhibition (Excitation) Gelsempervine_A->Disinhibition Strychnine Strychnine Strychnine->GlyR Antagonizes Strychnine->Disinhibition Hyperpolarization Hyperpolarization (Inhibition) Chloride_Influx->Hyperpolarization

Caption: Proposed mechanism of this compound as a glycine receptor antagonist.

cluster_workflow Experimental Workflow for Validating Mechanism of Action Start Start: Hypothesize this compound as a GlyR Antagonist In_Vitro In Vitro Experiments Start->In_Vitro Binding_Assay Radioligand Binding Assay (Determine Kd/IC50) In_Vitro->Binding_Assay Electrophysiology Whole-Cell Patch Clamp (Measure functional inhibition) In_Vitro->Electrophysiology In_Vivo In Vivo Experiments Binding_Assay->In_Vivo Analysis Data Analysis and Comparison with Strychnine Binding_Assay->Analysis Electrophysiology->In_Vivo Electrophysiology->Analysis Behavioral_Assay Strychnine-Induced Convulsion Model (Observe behavioral effects) In_Vivo->Behavioral_Assay Behavioral_Assay->Analysis Conclusion Conclusion: Validate or Refute Hypothesis Analysis->Conclusion

Caption: Workflow for validating this compound's mechanism of action.

References

Cross-Reactivity Profile of Gelsempervine A: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of a compound is paramount to predicting its potential off-target effects and therapeutic window. This guide provides a comparative analysis of the known cross-reactivity of Gelsemium alkaloids, with a focus on Gelsempervine A and its congeners, at key central nervous system receptors.

While direct and comprehensive cross-reactivity screening data for this compound remains limited in publicly available literature, studies on closely related alkaloids from the Gelsemium genus provide significant insights into its potential off-target interactions. The primary receptors implicated in the activity of Gelsemium alkaloids are the inhibitory glycine (B1666218) receptors (GlyRs) and γ-aminobutyric acid type A receptors (GABA\sub{A}Rs).

Comparative Receptor Activity of Gelsemium Alkaloids

Recent studies have begun to elucidate the molecular targets of various Gelsemium alkaloids, revealing a pattern of interaction with inhibitory neurotransmitter receptors.[1][2][3] This interaction is crucial in understanding both the therapeutic and toxic profiles of these compounds.

AlkaloidReceptor Target(s)Observed EffectQuantitative Data (IC₅₀)
Gelsemine (B155926) Glycine Receptors (GlyRs)Subunit-specific modulation: Potentiation of homomeric α1 GlyRs at low concentrations, inhibition at higher concentrations. Inhibition of other GlyR subtypes.[4][5]Not Reported
GABA\sub{A} Receptors (GABA\sub{A}Rs)Inhibition of native GABA\sub{A}Rs in cultured spinal cord neurons.[4]Not Reported
Koumine Glycine Receptors (GlyRs)Inhibition of α1, α2, and α3 subunit-containing GlyRs.[1][2]α1 GlyRs: 31.5 ± 1.7 µM[1][2]
GABA\sub{A} Receptors (GABA\sub{A}Rs)Inhibition.[1][2]Not Reported
Gelsevirine (B199093) Glycine Receptors (GlyRs)Inhibition of α1 subunit-containing GlyRs.[1][2]α1 GlyRs: 40.6 ± 8.2 µM[1][2]
GABA\sub{A} Receptors (GABA\sub{A}Rs)Not explicitly stated, but implied to be a target for Gelsemium alkaloids.[3]Not Reported
Humantenmine (B199024) Glycine Receptors (GlyRs)No detectable activity.[1][2]-
GABA\sub{A} Receptors (GABA\sub{A}Rs)No detectable activity.[1][2]-

Key Observations:

  • Primary Targets: Glycine and GABA\sub{A} receptors are the most consistently identified molecular targets for the major Gelsemium alkaloids.[1][2][3]

  • Differential Activity: Not all Gelsemium alkaloids interact with these receptors in the same manner. For instance, while gelsemine, koumine, and gelsevirine modulate GlyRs and/or GABA\sub{A}Rs, humantenmine shows no significant activity at these targets.[1][2] This suggests that the toxic effects of humantenmine may be mediated by a different mechanism.[2]

  • Subunit Specificity: Gelsemine exhibits complex, subunit-specific effects on glycine receptors, highlighting the nuanced interactions these alkaloids can have with their targets.[4][5]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature concerning the interaction of Gelsemium alkaloids with their receptor targets.

Electrophysiological Recordings on Recombinant Receptors

Objective: To characterize the functional effects of Gelsemium alkaloids on specific subtypes of glycine and GABA\sub{A} receptors.

Methodology:

  • Cell Culture and Transfection: Human embryonic kidney (HEK293) cells are cultured and transiently transfected with plasmids encoding the desired receptor subunits (e.g., human α1, α2, or α3 GlyR subunits, or GABA\sub{A}R subunits). A fluorescent protein marker (e.g., EGFP) is often co-transfected to identify successfully transfected cells.

  • Whole-Cell Patch-Clamp Recordings:

    • Transfected cells are identified by fluorescence microscopy.

    • Whole-cell voltage-clamp recordings are performed at a holding potential of -60 mV.

    • The agonist (e.g., glycine or GABA) is applied at a concentration that elicits a submaximal current response (e.g., EC\sub{10}-EC\sub{20}).

    • The Gelsemium alkaloid is then co-applied with the agonist to determine its modulatory effect (potentiation or inhibition).

    • Concentration-response curves are generated by applying a range of alkaloid concentrations to determine IC₅₀ or EC₅₀ values.

  • Data Analysis: The change in current amplitude in the presence of the alkaloid is measured and normalized to the control agonist response. Data are fitted to the Hill equation to determine potency and efficacy.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental processes and the broader context of Gelsemium alkaloid activity, the following diagrams are provided.

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_electrophysiology Electrophysiology cluster_data_analysis Data Analysis HEK293 HEK293 Cells Transfection Transient Transfection (Receptor Subunit Plasmids + EGFP) HEK293->Transfection PatchClamp Whole-Cell Patch-Clamp (V_hold = -60 mV) Transfection->PatchClamp Agonist Agonist Application (e.g., Glycine, GABA) PatchClamp->Agonist Alkaloid Co-application (Agonist + this compound analog) Agonist->Alkaloid Recording Current Recording Alkaloid->Recording Normalization Normalization to Control Recording->Normalization CRC Concentration-Response Curve Normalization->CRC IC50 IC50 / EC50 Determination CRC->IC50

Caption: Workflow for assessing the cross-reactivity of Gelsemium alkaloids using patch-clamp electrophysiology.

Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron AP Action Potential VGCC Voltage-gated Ca²⁺ Channels AP->VGCC Ca_influx Ca²⁺ Influx VGCC->Ca_influx Vesicle_fusion Vesicle Fusion Ca_influx->Vesicle_fusion NT_release Neurotransmitter Release (GABA/Glycine) Vesicle_fusion->NT_release GABAAR GABAₐ Receptor NT_release->GABAAR GABA GlyR Glycine Receptor NT_release->GlyR Glycine Cl_influx Cl⁻ Influx GABAAR->Cl_influx GlyR->Cl_influx Hyperpolarization Hyperpolarization Cl_influx->Hyperpolarization Inhibition Inhibition of Action Potential Hyperpolarization->Inhibition GelsempervineA This compound (and related alkaloids) GelsempervineA->GABAAR Modulation GelsempervineA->GlyR Modulation

Caption: Putative signaling pathway modulation by this compound at inhibitory synapses.

References

A Comparative Guide to the Structure-Activity Relationships of Gelsempervine A and Related Gelsemium Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The intricate molecular architecture of Gelsempervine A, a monoterpenoid indole (B1671886) alkaloid from the Gelsemium genus, has positioned it as a molecule of significant interest in medicinal chemistry. While comprehensive structure-activity relationship (SAR) studies on a synthetic library of this compound analogs are not extensively available in the public domain, a comparative analysis of its activity alongside other naturally occurring Gelsemium alkaloids provides crucial insights into the structural determinants of their biological effects. This guide offers a comparative overview of the biological activities of this compound's close structural relatives, presenting available quantitative data, detailing experimental methodologies, and illustrating relevant biological pathways.

The primary pharmacological targets identified for several Gelsemium alkaloids are inhibitory neurotransmitter receptors, specifically the glycine (B1666218) receptors (GlyRs) and γ-aminobutyric acid type A receptors (GABAARs).[1][2] Modulation of these receptors in the central nervous system is believed to underlie the observed analgesic and anxiolytic properties of these compounds.[2] Furthermore, cytotoxic activities against various cancer cell lines have been reported for some alkaloids within this family.[3]

Comparative Biological Activity of Gelsemium Alkaloids

The following tables summarize the inhibitory concentrations (IC50) of various Gelsemium alkaloids against GlyRs, GABAARs, and a human cancer cell line. These alkaloids, while not synthetic derivatives of this compound, are its natural analogs and offer a basis for preliminary SAR deductions.

Table 1: Inhibitory Activity of Gelsemium Alkaloids on Glycine Receptors (GlyRs)

CompoundGlyR SubtypeIC50 (µM)Source
GelsemineNative Spinal GlyRs~40-42[1]
Gelsemineα1 GlyR10.36[2]
Koumineα1 GlyR9.587[2]
Koumineα2 GlyR31.5 ± 1.7[1]
Gelsevirineα1 GlyR82.94[2]
Gelsevirineα2 GlyR40.6 ± 8.2[1]

Table 2: Inhibitory Activity of Gelsemium Alkaloids on GABAA Receptors (GABAARs)

CompoundGABAAR SubtypeIC50 (µM)Source
GelsemineNative GABAARs~55-75[1]
Gelsemineα1β2γ2 GABAAR170.8[2]
Koumineα1β2γ2 GABAAR142.8[2]
Gelsevirineα1β2γ2 GABAAR251.5[2]

Table 3: Cytotoxic Activity of Gelsebamine

CompoundCell LineIC50 (µM)Source
GelsebamineA-549 (Human Lung Adenocarcinoma)0.634[3]

Note: this compound is a gelsemine-type alkaloid. Data for this compound itself in these specific assays was not available in the reviewed literature.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

1. Glycine and GABAA Receptor Inhibition Assay (Whole-cell patch-clamp)

This protocol is based on electrophysiological recordings from oocytes or cultured cells expressing specific receptor subtypes.

  • Cell Culture and Transfection: Human embryonic kidney (HEK293) cells are cultured in appropriate media. Cells are transiently transfected with plasmids encoding the desired GlyR or GABAAR subunits (e.g., α1 for homomeric GlyRs; α1, β2, and γ2 for heteromeric GABAARs) using a suitable transfection reagent.

  • Electrophysiology: Whole-cell patch-clamp recordings are performed 24-48 hours post-transfection. The external solution contains (in mM): 150 NaCl, 5.4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4. The internal pipette solution contains (in mM): 140 CsCl, 2 MgCl2, 10 HEPES, 10 EGTA, and 2 ATP-Mg, adjusted to pH 7.2.

  • Drug Application: The agonist (glycine or GABA) is applied at a concentration that elicits a submaximal current (e.g., EC20). After establishing a stable baseline current, the agonist is co-applied with increasing concentrations of the test alkaloid.

  • Data Analysis: The inhibitory effect of the alkaloid is measured as the percentage reduction in the agonist-evoked current. The IC50 value, the concentration of the alkaloid that causes 50% inhibition, is calculated by fitting the concentration-response data to a sigmoidal dose-response equation.[1][2]

2. Cytotoxicity Assay (SRB Assay)

The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

  • Cell Culture: A-549 human lung adenocarcinoma cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., Gelsebamine) for a specified duration (e.g., 48-72 hours).

  • Cell Fixation: Following incubation, the supernatant is discarded, and cells are fixed by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

  • Staining: The plates are washed with water and air-dried. The fixed cells are then stained with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

  • Measurement: The unbound dye is removed by washing with 1% acetic acid. The protein-bound dye is solubilized with 10 mM Tris base solution (pH 10.5), and the absorbance is measured at a wavelength of 510 nm using a microplate reader.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.[3]

Visualizing Molecular Interactions and Experimental Logic

The following diagrams illustrate the proposed mechanism of action and the workflow for evaluating the biological activity of Gelsemium alkaloids.

Gelsemium_Alkaloid_Signaling cluster_alkaloid Gelsemium Alkaloids cluster_receptor Inhibitory Neurotransmitter Receptors cluster_effect Cellular Response Gelsempervine_A This compound (and related alkaloids) GlyR Glycine Receptor (GlyR) Gelsempervine_A->GlyR GABAAR GABA(A) Receptor (GABAAR) Gelsempervine_A->GABAAR Inhibition Inhibition of Neurotransmission GlyR->Inhibition GABAAR->Inhibition Analgesia Analgesic & Anxiolytic Effects Inhibition->Analgesia

Caption: Proposed signaling pathway for the neuroactivity of this compound and related alkaloids.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_assay Biological Evaluation cluster_analysis Data Analysis Isolation Isolation of Natural This compound Analogs Receptor_Assay Receptor Binding/Function (e.g., Patch-Clamp) Isolation->Receptor_Assay Cytotoxicity_Assay Cytotoxicity Screening (e.g., SRB Assay) Isolation->Cytotoxicity_Assay Synthesis Synthesis of Novel Analogs Synthesis->Receptor_Assay Synthesis->Cytotoxicity_Assay IC50 Determine IC50/EC50 Values Receptor_Assay->IC50 Cytotoxicity_Assay->IC50 SAR Structure-Activity Relationship Analysis IC50->SAR

Caption: General workflow for SAR studies of this compound analogs.

References

Comparative Toxicity Profiling of Gelsempervine A and its Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the toxicological profiles of Gelsempervine A and its derivatives. Due to the limited availability of public data directly comparing this compound and its synthesized analogs, this guide draws upon available information for related Gelsemium alkaloids to infer potential toxicological characteristics and outlines the standard experimental methodologies for their assessment.

Data Presentation: Comparative Toxicity of Gelsemium Alkaloids

The following table summarizes the available toxicity data for several key indole (B1671886) alkaloids found in Gelsemium species. This data provides a baseline for understanding the potential toxicity range of novel this compound derivatives.

CompoundCell Line/Animal ModelEndpointValue
Total Alkaloids of G. elegans MiceLD50 (oral)15 mg/kg[1]
MiceLD50 (intraperitoneal)4 mg/kg[1]
Gelsenicine MiceLD50Very high acute toxicity[2]
Gelsemine MiceLD50>50 mg/kg[3]
Koumine MiceLD50>50 mg/kg[3]
Humantenmine MiceLD50<0.2 mg/kg[3]
Crude Methanol Extract of G. elegans Human Ovarian Cancer (CaOV-3)IC50 (96h)5 µg/ml[1]
Human Breast Cancer (MDA-MB-231)IC50 (96h)40 µg/ml[1]

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible assessment of toxicity. The following are standard protocols that can be employed for the comparative toxicity profiling of this compound and its derivatives.

In Vitro Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

  • Objective: To assess cell viability by measuring the metabolic activity of cells.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of this compound or its derivatives for 24, 48, or 72 hours.

    • Add MTT solution to each well and incubate for 4 hours.

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound that inhibits 50% of cell growth.

2. CellTox™ Green Cytotoxicity Assay:

  • Objective: To measure cytotoxicity by detecting the binding of a fluorescent dye to DNA from membrane-compromised cells.

  • Procedure:

    • Seed cells in a 96-well plate.

    • Add CellTox™ Green Dye to the wells at the time of cell plating or just before compound treatment.

    • Treat cells with a range of concentrations of this compound or its derivatives.

    • Incubate for the desired exposure time (can be monitored in real-time).

    • Measure the fluorescence intensity, which is proportional to the number of dead cells.

In Vivo Acute Toxicity Study (Following OECD Guideline 423)
  • Objective: To determine the acute oral toxicity (LD50) of a substance.

  • Procedure:

    • Use healthy, young adult rodents (e.g., mice or rats).

    • Administer the test substance orally to a group of animals at one of the defined dose levels.

    • Observe the animals for mortality and clinical signs of toxicity for at least 14 days.

    • The LD50 is determined based on the number of animal deaths at different dose levels.

Mandatory Visualization

Hypothesized Signaling Pathway for this compound-Induced Neurotoxicity

Based on the known mechanisms of the related alkaloid gelsenicine, this compound and its derivatives may exert their neurotoxic effects through the modulation of inhibitory and excitatory neurotransmitter receptors. The primary toxic effects of Gelsemium alkaloids are often linked to respiratory depression and convulsions, suggesting central nervous system involvement.[2][4] Gelsenicine has been shown to interact with GABA-A receptors, potentiating the effect of the inhibitory neurotransmitter GABA.[4] This can lead to central nervous system depression and respiratory failure.

Gelsemium_Toxicity_Pathway cluster_neuron Postsynaptic Neuron cluster_input GABA_A GABA-A Receptor Cl_ion Cl⁻ Influx GABA_A->Cl_ion Opens Channel NMDA NMDA Receptor Ca_ion Ca²⁺ Influx NMDA->Ca_ion Opens Channel Excitotoxicity Excitotoxicity Ca_ion->Excitotoxicity Leads to Hyperpolarization Hyperpolarization Cl_ion->Hyperpolarization Leads to Neuronal_Death Neuronal Death Hyperpolarization->Neuronal_Death Excessive Inhibition (Respiratory Depression) Excitotoxicity->Neuronal_Death Contributes to Gelsempervine_A This compound / Derivatives Gelsempervine_A->GABA_A Potentiates Gelsempervine_A->NMDA Modulates? GABA GABA GABA->GABA_A Binds Glutamate Glutamate Glutamate->NMDA Binds

Caption: Hypothesized neurotoxic mechanism of this compound.

Experimental Workflow for Comparative Toxicity Profiling

The following diagram illustrates a logical workflow for the comprehensive toxicological evaluation of this compound and its newly synthesized derivatives.

Toxicity_Workflow cluster_synthesis Compound Preparation cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation cluster_mechanistic Mechanistic Studies cluster_conclusion Data Analysis & Conclusion Start This compound & Derivatives Synthesis Cytotoxicity Cytotoxicity Assays (e.g., MTT, CellTox Green) Start->Cytotoxicity Cell_Lines Panel of Cancer & Normal Cell Lines Cytotoxicity->Cell_Lines IC50 IC50 Determination Cytotoxicity->IC50 Acute_Toxicity Acute Toxicity Study (Rodent Model) IC50->Acute_Toxicity Select Lead Compounds Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot, qPCR) IC50->Pathway_Analysis SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR LD50 LD50 Determination Acute_Toxicity->LD50 LD50->Pathway_Analysis LD50->SAR Receptor_Binding Receptor Binding Assays (e.g., GABA-A, NMDA) Pathway_Analysis->Receptor_Binding Receptor_Binding->SAR Conclusion Toxicity Profile & Lead Selection SAR->Conclusion

Caption: Workflow for assessing this compound toxicity.

References

A Comparative Guide to Analytical Methods for Gelsempervine A: Benchmarking New UPLC-MS/MS Techniques Against Traditional HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a modern Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method and a traditional High-Performance Liquid Chromatography with UV detection (HPLC-UV) method for the quantitative analysis of Gelsempervine A. This document is intended to assist in the selection of the most suitable analytical technique by presenting objective performance data and detailed experimental protocols.

Executive Summary

The analysis of this compound, a potent alkaloid from the Gelsemium genus, requires robust and sensitive analytical methods for applications ranging from pharmacokinetic studies to quality control of herbal preparations. Newer UPLC-MS/MS methods offer significant advantages in terms of sensitivity and selectivity over traditional HPLC-UV methods. This guide presents a side-by-side comparison of these two approaches, highlighting their respective strengths and weaknesses to inform methodological decisions in a research and development setting.

Data Presentation: Quantitative Performance Metrics

The following table summarizes the typical performance characteristics of a new UPLC-MS/MS method and a representative traditional HPLC-UV method for the analysis of this compound and related indole (B1671886) alkaloids.

Performance MetricNew Method: UPLC-MS/MSTraditional Method: HPLC-UV
Limit of Detection (LOD) < 1 ng/mL~1 µg/mL
Limit of Quantification (LOQ) ~2-5 ng/mL~2-5 µg/mL
Linearity (r²) > 0.999> 0.998
Accuracy (% Recovery) 95-105%90-110%
Precision (% RSD) < 15%< 5%
Analysis Time < 15 minutes20-30 minutes
Selectivity High (based on mass-to-charge ratio)Moderate (based on UV absorbance)

Experimental Protocols

Detailed methodologies for both the new UPLC-MS/MS and a representative traditional HPLC-UV method are provided below.

New Analytical Method: UPLC-MS/MS

This method is adapted from protocols used for the pharmacokinetic analysis of Gelsemium alkaloids in biological matrices.

1. Sample Preparation (Plasma)

  • To 100 µL of plasma, add an internal standard solution.

  • Precipitate proteins by adding 400 µL of acetonitrile.

  • Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject an aliquot into the UPLC-MS/MS system.

2. Chromatographic Conditions

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

  • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

3. Mass Spectrometry Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard would be determined and optimized.

Traditional Analytical Method: HPLC-UV

This protocol is a representative method for the analysis of indole alkaloids in plant extracts, adaptable for this compound.

1. Sample Preparation (Plant Extract)

  • Extract a known weight of powdered plant material with methanol (B129727) using ultrasonication.

  • Filter the extract and evaporate the solvent under reduced pressure.

  • Redissolve the residue in a known volume of the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

2. Chromatographic Conditions

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) at pH 10.5) and acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • UV Detection: 260 nm.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for comparing the analytical methods for this compound.

G cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis & Comparison start Sample (e.g., Plasma, Plant Extract) extraction Extraction / Protein Precipitation start->extraction cleanup Clean-up / Reconstitution extraction->cleanup hplc HPLC-UV Analysis cleanup->hplc Injection uplc UPLC-MS/MS Analysis cleanup->uplc Injection data_acq Data Acquisition hplc->data_acq uplc->data_acq quant Quantification data_acq->quant comparison Performance Metric Comparison quant->comparison

Workflow for comparing analytical methods.

Signaling Pathway of this compound

This compound, along with other Gelsemium alkaloids, exerts its analgesic effects through interaction with the spinal glycine (B1666218) receptor.[1] The following diagram depicts this inhibitory neurotransmission pathway.

G cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron glycine_vesicle Glycine Vesicle glycine Glycine glycine_vesicle->glycine Release glyr Glycine Receptor (α3 subunit) cl_channel Chloride Channel (Open) glyr->cl_channel Activation hyperpolarization Hyperpolarization (Inhibition of Pain Signal) cl_channel->hyperpolarization Cl- Influx gelsempervine This compound gelsempervine->glyr Positive Allosteric Modulation glycine->glyr

This compound's action on the glycine receptor.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling Gelsempervine A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical guidance for the handling of Gelsempervine A, a toxic alkaloid. Adherence to these protocols is essential to ensure personal safety, prevent accidental exposure, and maintain a safe laboratory environment. The information presented is based on established best practices for handling potent and neurotoxic compounds.

Personal Protective Equipment (PPE)

The primary defense against exposure to this compound is the consistent and correct use of appropriate Personal Protective Equipment. Due to its potential toxicity, a comprehensive PPE strategy is mandatory for all procedures involving this compound.

Table 1: Recommended Personal Protective Equipment for Handling this compound

PPE ComponentSpecificationRecommended Use
Gloves Chemically resistant nitrile gloves, double-gloved.Required for all handling activities, including weighing, reconstitution, and disposal. Change outer gloves immediately if contaminated and both pairs every 30-60 minutes.
Gown Disposable, solid-front gown with back closure. Must be made of a non-absorbent, low-lint material (e.g., polyethylene-coated polypropylene).Required for all procedures. Should have long sleeves with tight-fitting cuffs.
Eye and Face Protection Safety goggles with side shields or a full-face shield.Required for all handling activities to protect against splashes and aerosols.
Respiratory Protection NIOSH-approved N95 or higher-rated respirator. For procedures with a high risk of aerosol generation, a powered air-purifying respirator (PAPR) with a HEPA filter is recommended.Required when handling the solid compound or when there is a potential for aerosolization.
Foot Protection Closed-toe shoes.Mandatory in the laboratory at all times.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is critical to minimize the risk of exposure. All work must be conducted in a designated area with appropriate engineering controls.

2.1. Designated Handling Area

  • All work with this compound must be performed in a certified chemical fume hood or a Class II Biological Safety Cabinet to ensure proper ventilation and containment.

  • The work area should be clearly demarcated with warning signs indicating the presence of a potent toxin.

  • Keep the work area uncluttered and have all necessary materials and equipment within the containment area before starting any procedure.

2.2. Experimental Workflow

The following diagram outlines the general workflow for handling this compound in a research setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_area Prepare Designated Work Area prep_ppe->prep_area prep_mat Assemble All Materials prep_area->prep_mat weigh Weigh Solid Compound prep_mat->weigh dissolve Dissolve in Solvent weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Surfaces & Equipment experiment->decontaminate dispose Dispose of Waste decontaminate->dispose remove_ppe Remove PPE dispose->remove_ppe

Caption: General Experimental Workflow for Handling this compound.

2.3. Detailed Methodologies

  • Weighing:

    • Perform weighing within the chemical fume hood.

    • Use a dedicated, calibrated analytical balance.

    • To minimize aerosolization, carefully handle the solid with a spatula.

    • Clean the balance and surrounding area thoroughly after use.

  • Reconstitution:

    • Add solvent slowly to the vessel containing the solid this compound to avoid splashing.

    • Use a vortex mixer or sonicator within the fume hood to ensure complete dissolution.

  • In Vitro Studies:

    • All cell culture work involving this compound should be conducted in a dedicated Class II Biological Safety Cabinet.

    • Use plasticware and pipette tips with aerosol-resistant filters.

    • After incubation, decontaminate all surfaces and equipment that have come into contact with the compound.

Disposal Plan

Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.

Table 2: Waste Disposal Plan for this compound

Waste TypeDisposal Procedure
Solid this compound Collect in a clearly labeled, sealed container for hazardous chemical waste.
Contaminated Solutions Collect in a labeled, leak-proof container for hazardous chemical waste. Do not pour down the drain.
Contaminated PPE (Gloves, Gown) Place in a designated, sealed hazardous waste bag immediately after use.
Contaminated Labware (Pipette tips, tubes) Collect in a puncture-resistant hazardous waste container.

All waste must be disposed of in accordance with institutional, local, and national regulations for hazardous waste.

Potential Signaling Pathway

While the precise signaling pathway of this compound is not fully elucidated, alkaloids from Gelsemium sempervirens have been shown to modulate neuronal activity, potentially through interactions with G-protein coupled receptors (GPCRs). The following diagram illustrates a representative GPCR signaling cascade that could be affected.

G cluster_membrane Plasma Membrane gpcr GPCR g_protein G-Protein gpcr->g_protein Activates effector Effector (e.g., Adenylyl Cyclase) g_protein->effector Modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Produces gelsempervine This compound gelsempervine->gpcr Binds to downstream Downstream Signaling (e.g., PKA activation) second_messenger->downstream cellular_response Cellular Response (e.g., Altered Neuronal Activity) downstream->cellular_response

Caption: Representative G-Protein Coupled Receptor Signaling Pathway.

This diagram illustrates a plausible mechanism where this compound binds to a GPCR, initiating a cascade that alters intracellular second messenger levels and leads to a change in neuronal activity. This is a generalized pathway and may not represent the exact mechanism for this compound.

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